2-amino-N-benzylacetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-benzylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-9(12)11-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSQVPLYNFMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543276 | |
| Record name | N-Benzylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-97-7 | |
| Record name | N-Benzylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-benzylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide to 2-amino-N-benzylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-N-benzylacetamide hydrochloride is a versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data to facilitate its use in a research and development setting. While extensive experimental data for the hydrochloride salt is limited in publicly accessible literature, this guide compiles known information and provides context through data on the related free base and similar structures.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] It serves as a crucial building block for more complex molecules due to its bifunctional nature, possessing both a primary amine and an amide linkage.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-benzylacetamide (Free Base) |
| CAS Number | 20432-97-7[2] | 588-46-5[3] |
| Molecular Formula | C₉H₁₃ClN₂O[2] | C₉H₁₁NO[3] |
| Molecular Weight | 200.67 g/mol [2] | 149.19 g/mol [3] |
| Appearance | White crystalline powder[1] | Solid[4] |
| Purity | ≥98%[2] | 99.35% (by NMR)[4] |
| Melting Point | Data not available | 61°C[5] |
| Boiling Point | Data not available | 157°C / 2 mmHg[5] |
| Solubility | Data not available | Soluble in Chloroform (slightly), DMSO (slightly), Ethyl Acetate (slightly), Methanol (slightly)[5] |
| Storage | Room temperature[2] | Room Temperature, Sealed in dry[5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR data for N-benzylacetamide would show characteristic peaks for the acetyl methyl group, the methylene protons of the benzyl group, and the aromatic protons. The chemical shifts for the amine proton would be dependent on the solvent and concentration. General chemical shift ranges for similar structures can be consulted for preliminary analysis.[6][7]
-
¹³C NMR: The carbon NMR spectrum of N-benzylacetamide would display distinct signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the aromatic carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum of N-benzylacetamide would exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.[3][8][9]
Mass Spectrometry (MS)
The mass spectrum of N-benzylacetamide would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the benzyl group.[10][11]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, general methods for amide bond formation and amine protection/deprotection are well-established and can be adapted for its synthesis.
General Synthetic Strategy
A plausible synthetic route would involve the coupling of a protected glycine derivative with benzylamine, followed by deprotection of the amino group and subsequent formation of the hydrochloride salt.
Diagram 1: Proposed General Synthetic Workflow
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Amide Coupling (General)
This protocol is a generalized procedure for amide bond formation and would require optimization for the specific substrates.[5][12][13]
-
Activation of Carboxylic Acid: To a solution of N-protected glycine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add benzylamine (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: N-Protection of Amines (General)
For the initial protection of glycine, a standard procedure for benzyloxycarbonyl (Cbz) protection can be followed.[14][15]
-
Reaction Setup: Dissolve the amino acid in an aqueous basic solution (e.g., 1M NaOH).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution with the addition of base.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up and Isolation: Acidify the reaction mixture to precipitate the N-protected amino acid, which can then be collected by filtration.
Experimental Protocol: Boc Deprotection (General)
To remove a tert-butyloxycarbonyl (Boc) protecting group, acidic conditions are typically employed.[16]
-
Reaction Setup: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.
Biological Activity and Applications
This compound is primarily utilized as a building block in the synthesis of peptides and peptidomimetics.[1] Its structural motif is found in various compounds with potential biological activities. The broader class of acetamide derivatives has been investigated for a range of pharmacological effects, including antioxidant and anti-inflammatory properties.[17][18][19] N-benzylacetamide, the free base, has been studied as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[20]
As no specific signaling pathways involving this compound have been identified in the literature, a diagram for this section cannot be provided.
Analytical Methods
The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.[4]
Diagram 2: General Analytical Workflow
Caption: A typical workflow for the analytical characterization of a chemical compound.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
- 14. ijacskros.com [ijacskros.com]
- 15. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. chemimpex.com [chemimpex.com]
Technical Guide: 2-Amino-N-benzylacetamide Hydrochloride (CAS No. 20432-97-7)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-N-benzylacetamide hydrochloride is a versatile chemical intermediate belonging to the glycinamide class of compounds. Its structural features make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications as a modulator of key biological targets, including Vascular Adhesion Protein-1 (VAP-1) and Dipeptidyl Peptidase-4 (DPP-4).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 20432-97-7 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O·HCl | [1] |
| Molecular Weight | 200.67 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Vendor Information |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process: the formation of a protected intermediate followed by the removal of the protecting group and salt formation.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-N'-benzylglycinamide (Protected Intermediate)
-
Reaction Setup: To a solution of N-Boc-glycine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Addition of Benzylamine: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. Then, add benzylamine (1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-N'-benzylglycinamide.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified N-Boc-N'-benzylglycinamide from Step 1 in a minimal amount of a suitable organic solvent such as dioxane or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl gas in ethyl acetate) in excess.
-
Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt of the deprotected amine will precipitate out of the solution. The reaction progress can be monitored by TLC. Once the reaction is complete, collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain this compound as a white to off-white solid.
Biological Context and Signaling Pathways
Glycinamide derivatives have been identified as promising scaffolds for the development of inhibitors targeting enzymes involved in various disease pathologies. Notably, these include Vascular Adhesion Protein-1 (VAP-1) and Dipeptidyl Peptidase-4 (DPP-4).
Vascular Adhesion Protein-1 (VAP-1) Signaling
VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme that plays a crucial role in inflammatory processes and is implicated in various inflammatory diseases and cardiovascular conditions. Inhibition of VAP-1 is a therapeutic strategy to reduce inflammation.
Dipeptidyl Peptidase-4 (DPP-4) Signaling in Glucose Homeostasis
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable building block for the synthesis of biologically active molecules. Its potential to serve as a scaffold for the development of inhibitors of VAP-1 and DPP-4 highlights its significance in drug discovery research, particularly in the areas of inflammatory diseases and metabolic disorders. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its therapeutic potential. Researchers should adhere to strict safety protocols when handling this compound.
References
An In-depth Technical Guide to 2-Amino-N-benzylacetamide Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-amino-N-benzylacetamide hydrochloride, a versatile chemical intermediate. It details the compound's physicochemical properties, a representative synthesis protocol, and its significant applications in pharmaceutical and chemical research, particularly as a foundational component for more complex molecules.
Physicochemical Properties
This compound is a white crystalline powder that serves as a crucial building block in organic synthesis.[1] Its key quantitative properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 20432-97-7 | [2][3] |
| Molecular Formula | C₉H₁₂N₂O·HCl (or C₉H₁₃ClN₂O) | [1][2] |
| Molecular Weight | 200.67 g/mol (often cited as 200.7) | [1][2][3] |
| Typical Purity | ≥98% | [1][2] |
| Physical Form | White Crystalline Powder | [1] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place | [2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process beginning with a protected amino acid, followed by amide bond formation, deprotection, and subsequent salt formation. The following is a representative experimental protocol for its preparation.
Logical Workflow for Synthesis
Caption: A representative three-step workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Step 1: Synthesis of tert-butyl (2-(benzylamino)-2-oxoethyl)carbamate (Protected Intermediate)
-
Dissolve Boc-glycine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add benzylamine (1 equivalent) dropwise to the solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring completion with Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purify via column chromatography if necessary.
-
-
Step 2: Deprotection to form 2-Amino-N-benzylacetamide (Free Base)
-
Dissolve the purified intermediate from Step 1 in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) or a saturated solution of HCl in an organic solvent like dioxane.
-
Stir the mixture at room temperature for 1-2 hours until the protecting group is fully cleaved (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
-
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the resulting free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate and structural motif in medicinal chemistry.
-
Peptide and Peptidomimetic Synthesis: Its structure contains an amino acid-like fragment, making it a valuable component for synthesizing novel peptides and peptidomimetics with potential therapeutic applications.[1]
-
Pharmaceutical Intermediate: The molecule serves as a precursor in the multi-step synthesis of various drug candidates.[1] Its functional groups can be modified to build the final, more complex API.
-
Building Block for Protein Degraders: The compound is classified as a "Protein Degrader Building Block," indicating its utility in the construction of molecules like PROTACs (Proteolysis-Targeting Chimeras), which are designed to selectively target and degrade disease-causing proteins.[2]
Logical Role in Complex Molecule Synthesis
Caption: Role as a building block in the synthesis of a complex therapeutic agent like a PROTAC.
Analytical Methods
To ensure the quality and purity of this compound, standard analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported to be 98% or higher.[1]
-
Mass Spectrometry (MS): Confirms the identity of the compound by measuring its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the arrangement of atoms within the molecule.
This technical guide provides a foundational understanding of this compound, highlighting its key properties and its importance as a versatile tool for professionals in the field of drug discovery and chemical synthesis.
References
An In-depth Technical Guide to the Synthesis of 2-amino-N-benzylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a common and effective synthetic pathway for the preparation of 2-amino-N-benzylacetamide hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] This document outlines the multi-step synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound (CAS No: 20432-97-7) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of peptide and peptidomimetic therapeutics.[1] Its structure incorporates a glycine-like moiety, making it a versatile precursor for a range of complex organic molecules. This guide details a reliable three-step synthesis beginning from readily available starting materials.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process:
-
N-acylation: The reaction of benzylamine with chloroacetyl chloride to form the intermediate, N-benzyl-2-chloroacetamide.
-
Amination: The substitution of the chloro group in N-benzyl-2-chloroacetamide with an amino group using ammonia to yield 2-amino-N-benzylacetamide.
-
Salt Formation: The conversion of the free base, 2-amino-N-benzylacetamide, to its stable hydrochloride salt.
Below is a graphical representation of the overall experimental workflow.
Experimental Protocols
Step 1: Synthesis of N-benzyl-2-chloroacetamide
This step involves the N-acylation of benzylamine with chloroacetyl chloride.[2] A base is typically used to neutralize the hydrogen chloride byproduct.
Materials:
-
Benzylamine
-
Chloroacetyl chloride
-
Sodium bicarbonate (or another suitable base)
-
Phosphate buffer (pH 7.4) or Tetrahydrofuran (THF)
-
Deionized water
-
Ice bath
Procedure (Aqueous Method):
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in a 0.5 M phosphate buffer (pH 7.4).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for approximately 20-30 minutes. The formation of a precipitate indicates product formation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under vacuum to yield N-benzyl-2-chloroacetamide.
Procedure (Organic Solvent Method):
-
Dissolve benzylamine (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add a suitable base, such as triethylamine (1.2 equivalents).
-
Cool the mixture in an ice-salt bath and stir for 15 minutes.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Quantitative Data for N-acylation Reactions:
| Amine | Product | Reaction Time (min) | Yield (%) | Reference |
| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 | [2] |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 | [2] |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 | [2] |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 | [2] |
| Benzylamine | N-Benzyl-2-chloroacetamide | - | 40.77 | [3] |
Step 2: Amination of N-benzyl-2-chloroacetamide
This step involves the nucleophilic substitution of the chloride with an amino group using aqueous ammonia. The following protocol is adapted from a similar synthesis of chloroacetamide.[4]
Materials:
-
N-benzyl-2-chloroacetamide
-
Chilled aqueous ammonia (sp. gr. 0.9)
-
Ice-salt bath
Procedure:
-
In a round-bottom flask fitted with a mechanical stirrer and surrounded by an ice-salt bath, place the N-benzyl-2-chloroacetamide from the previous step.
-
With vigorous stirring, add chilled aqueous ammonia.
-
Stir the mixture in the cold for several hours to overnight, maintaining the temperature at 0-5 °C. Higher temperatures may lead to side products.
-
Allow the mixture to stand for 30 minutes.
-
Filter the reaction mixture with suction and wash the collected solid with cold water to remove any ammonium chloride.
-
The crude product, 2-amino-N-benzylacetamide, can be purified by recrystallization if necessary.
Step 3: Formation of this compound
The final step is the formation of the stable hydrochloride salt.[5]
Materials:
-
2-amino-N-benzylacetamide (free base)
-
Anhydrous dichloromethane (or another suitable anhydrous solvent)
-
Anhydrous hydrochloric acid (solution in a suitable solvent, e.g., dioxane or diethyl ether, or as a gas)
Procedure:
-
Dissolve the 2-amino-N-benzylacetamide free base in anhydrous dichloromethane in a conical flask under an inert atmosphere (e.g., argon).
-
With stirring, slowly add a solution of anhydrous hydrochloric acid (1.0 equivalent).
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations.
Conclusion
The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on established chemical transformations and utilize readily available reagents. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chemical intermediate.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-amino-N-benzylacetamide Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 2-amino-N-benzylacetamide hydrochloride and its structurally related analogs. While direct pharmacological data for the hydrochloride salt is limited in publicly available literature, extensive research on the broader class of N'-benzyl 2-substituted 2-amino acetamides provides a strong basis for understanding its potential biological activity. This document synthesizes findings from key preclinical studies, detailing the anticonvulsant and analgesic properties of these compounds. A central focus is the proposed mechanism involving the modulation of voltage-gated sodium channels (VGSCs), drawing parallels with the established mechanism of the structurally similar drug, Lacosamide. This guide includes a compilation of available quantitative data, detailed experimental methodologies for seminal assays, and visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
This compound belongs to a class of functionalized amino acid derivatives that has garnered significant interest for its potential therapeutic applications in neurological disorders. The core structure, an N-benzylacetamide moiety, is a key pharmacophore in several centrally acting agents. Notably, this structural motif is present in the approved antiepileptic drug (AED) Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), suggesting a potential overlap in the mechanism of action. Research into N'-benzyl 2-substituted 2-amino acetamides has revealed potent anticonvulsant and analgesic properties, indicating their promise as a novel class of neuromodulatory agents. This guide aims to consolidate the existing knowledge on the mechanism of action of these compounds, providing a technical resource for researchers in the field.
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for N'-benzyl 2-substituted 2-amino acetamides is believed to be the modulation of voltage-gated sodium channels (VGSCs). This hypothesis is strongly supported by electrophysiological studies on chimeric compounds that merge the structural features of Lacosamide and another anticonvulsant, Safinamide. These studies have demonstrated that this class of compounds affects both the fast and slow inactivation processes of Na+ channels.
2.1. Enhancement of Slow Inactivation
Similar to Lacosamide, a key aspect of the mechanism for these acetamide derivatives is the selective enhancement of the slow inactivation of VGSCs. Slow inactivation is a conformational change in the sodium channel that occurs over a timescale of seconds to minutes, distinct from the rapid (millisecond) fast inactivation process. By stabilizing the slow inactivated state, these compounds reduce the number of sodium channels available to open and propagate action potentials. This effect is particularly pronounced in neurons that are chronically depolarized or firing at high frequencies, a characteristic of epileptic foci. This use-dependent action allows for a targeted reduction of hyperexcitability without significantly affecting normal neuronal signaling.
2.2. Modulation of Fast Inactivation
In addition to influencing slow inactivation, some analogs within this class have also been shown to modulate the fast inactivation of VGSCs. Certain derivatives can shift the fast inactivation curve in the hyperpolarizing direction, meaning that a larger fraction of channels are in an inactivated state at a given membrane potential. This dual effect on both slow and fast inactivation provides a multi-faceted approach to dampening neuronal excitability.
The proposed interaction with voltage-gated sodium channels is depicted in the following signaling pathway diagram.
Caption: Proposed mechanism of action on voltage-gated sodium channels.
Quantitative Data from Preclinical Studies
The anticonvulsant and analgesic efficacy of N'-benzyl 2-substituted 2-amino acetamides has been quantified in various preclinical models. The following tables summarize the key findings from published studies.
Table 1: Anticonvulsant Activity of N'-benzyl 2-substituted 2-amino acetamides in the Maximal Electroshock Seizure (MES) Test
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | Intraperitoneal (i.p.) | 8.3 | |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | Intraperitoneal (i.p.) | 17.3 | |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | Intraperitoneal (i.p.) | 4.5 | |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse | Intraperitoneal (i.p.) | >100 | |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat | Oral (p.o.) | 3.9 | |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | Oral (p.o.) | 19 | |
| Phenytoin (comparator) | Mouse | Intraperitoneal (i.p.) | 6.5 | |
| Phenytoin (comparator) | Rat | Oral (p.o.) | 23 |
Table 2: Neurotoxicity Data for N'-benzyl 2-substituted 2-amino acetamides
| Compound | Animal Model | Route of Administration | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | Intraperitoneal (i.p.) | - | 6.0 | |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Rat | Oral (p.o.) | - | >130 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of N'-benzyl 2-substituted 2-amino acetamides.
4.1. Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Procedure:
-
Animals are administered the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, a corneal electrode is placed on the eyes of the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated using probit analysis.
-
-
Neurotoxicity Assessment: Motor impairment is often assessed in parallel using the rotarod test. The median toxic dose (TD₅₀), the dose causing 50% of the animals to fail the test, is determined. The Protective Index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.
Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.
4.2. Formalin-Induced Pain Test
The formalin test is a model of tonic chemical pain that is useful for evaluating potential analgesics. It has two distinct phases, an early neurogenic phase and a later inflammatory phase.
-
Objective: To assess the analgesic effect of a test compound on nociceptive behaviors induced by intraplantar injection of formalin.
-
Animal Model: Male mice or rats.
-
Procedure:
-
Animals are habituated to the observation chambers.
-
The test compound or vehicle is administered.
-
After a predetermined pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set period (e.g., 60 minutes).
-
The total time spent exhibiting these behaviors is quantified for the early phase (e.g., 0-10 minutes) and the late phase (e.g., 15-60 minutes).
-
The effect of the test compound is determined by comparing the duration
-
An In-depth Technical Guide on the Solubility of 2-amino-N-benzylacetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-benzylacetamide hydrochloride (CAS No: 20432-97-7) is a chemical compound with potential applications in pharmaceutical synthesis and research.[1][2] Its molecular formula is C9H12N2O·HCl, with a molecular weight of 200.67 g/mol .[1] A thorough understanding of its solubility is crucial for its application in drug discovery and development, including for processes such as formulation, purification, and determining bioavailability.
Data Presentation: Solubility of this compound
The following table is a template for systematically recording experimentally determined solubility data. It is designed for clarity and to facilitate the comparison of solubility in different solvents and under varying temperature conditions.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Water | 25 | Shake-Flask | |||
| Water | 37 | Shake-Flask | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask | |||
| 0.1 N HCl | 25 | Shake-Flask | |||
| 0.1 N NaOH | 25 | Shake-Flask |
Experimental Protocols
The determination of solubility is a fundamental aspect of characterizing a chemical compound. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic or equilibrium solubility of a compound. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, in equilibrium with an excess of the solid compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, PBS)
-
Small, sealable glass vials
-
A calibrated analytical balance
-
A temperature-controlled orbital shaker or incubator
-
A centrifuge
-
A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when added to an aqueous buffer. This method measures the concentration at which a compound precipitates out of solution.
Materials and Equipment:
-
A concentrated stock solution of this compound in DMSO.
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microplates.
-
A liquid handling system or multichannel pipettes.
-
A plate reader capable of detecting turbidity or a nephelometer.
-
An analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in the wells of a 96-well plate using the aqueous buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional but recommended): Alternatively, after incubation, the plates can be filtered or centrifuged to remove the precipitate, and the concentration of the compound remaining in the solution can be quantified by an appropriate analytical method.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
References
Spectral Analysis of 2-amino-N-benzylacetamide hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2-amino-N-benzylacetamide hydrochloride (CAS No. 20432-97-7). The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a logical workflow for the spectral analysis of a solid organic compound.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the known spectral properties of its constituent functional groups and structurally similar compounds.
Predicted ¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.0 | Broad Singlet | 1H | Amide N-H |
| ~8.3 | Broad Singlet | 3H | Ammonium -NH₃ ⁺ |
| ~7.2 - 7.4 | Multiplet | 5H | Aromatic CH |
| ~4.3 | Doublet | 2H | Benzyl CH₂ -N |
| ~3.8 | Singlet | 2H | α-CH₂ -C=O |
Predicted ¹³C NMR (Carbon NMR) Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~168 | Carbonyl | C =O |
| ~138 | Aromatic | Quaternary Ar-C |
| ~128.5 | Aromatic | Ar-C H |
| ~127.8 | Aromatic | Ar-C H |
| ~127.3 | Aromatic | Ar-C H |
| ~42.5 | Aliphatic | Benzyl -C H₂- |
| ~41.0 | Aliphatic | α-C H₂- |
Predicted IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 - 3000 | Strong, Broad | N-H stretch (amide and ammonium) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2900 - 2800 | Medium | Aliphatic C-H stretch |
| ~1670 | Strong | C=O stretch (Amide I) |
| ~1550 | Strong | N-H bend (Amide II) |
| ~1495, 1455 | Medium | Aromatic C=C stretch |
Predicted MS (Mass Spectrometry) Data
| m/z | Ion |
| 165.10 | [M+H]⁺ (of free base) |
| 106.06 | [C₇H₈N]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[1] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 or 400 MHz).[2]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the thin solid film or KBr pellet method is typically employed.[3][4][5]
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[3]
-
Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
-
Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]
-
-
KBr Pellet Method:
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer.[6] For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable to observe the molecular ion.[7] Electron Ionization (EI) can also be used, which would result in more fragmentation.[6][7]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.[6]
-
Calibration: The m/z scale should be calibrated using a known reference compound to ensure accurate mass measurements.[8]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. webassign.net [webassign.net]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Uncharted Territory: The Biological Activity of 2-Amino-N-benzylacetamide Hydrochloride Remains Undefined
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of 2-amino-N-benzylacetamide hydrochloride. While commercially available as a chemical intermediate for pharmaceutical and organic synthesis, its specific pharmacological effects, mechanism of action, and potential therapeutic applications are not documented in the current body of scientific research.
Our in-depth search for data on the biological properties of this compound did not yield any peer-reviewed studies detailing its efficacy, toxicity, or the signaling pathways it may modulate. The compound, with the CAS Number 20432-97-7, is predominantly listed in chemical supplier catalogs as a building block for the synthesis of more complex molecules.[1][2][3][4] This suggests that its primary role to date has been in the realm of synthetic chemistry rather than as a bioactive agent under investigation.
The absence of published research means that no quantitative data on its biological effects are available to be summarized. Consequently, the creation of tables detailing experimental results is not possible. Furthermore, without any identified biological targets or pathways, the development of diagrams illustrating its mechanism of action cannot be undertaken.
This lack of information presents a unique opportunity for the scientific community. The potential biological activities of this compound represent an unexplored area of research. Future investigations could focus on a variety of screening assays to determine if the compound exhibits any interesting pharmacological properties, such as antimicrobial, anticancer, or neuroprotective effects.
Hypothetical Research Workflow
Should a research initiative be launched to investigate the biological activity of this compound, a logical experimental workflow could be envisioned as follows:
Figure 1: A hypothetical experimental workflow for the initial investigation of the biological activity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound, CasNo.20432-97-7 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 4. Sichuan Tongsheng Amino acids Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. scribd.com [scribd.com]
- 7. Amide Intermediates for Pharmaceuticals (65) [myskinrecipes.com]
- 8. Amide Intermediates for Pharmaceuticals (64) [myskinrecipes.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. echemi.com [echemi.com]
2-Amino-N-benzylacetamide Hydrochloride: A Versatile Precursor for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-N-benzylacetamide hydrochloride (CAS No. 20432-97-7) is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a secondary amide, makes it an attractive precursor for the synthesis of a diverse range of organic molecules, particularly nitrogen-containing heterocycles and peptidomimetics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, supported by detailed experimental considerations and visual representations of its chemical utility.
Physicochemical Properties
This compound is a white crystalline powder. Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 20432-97-7 | |
| Molecular Formula | C₉H₁₃ClN₂O | |
| Molecular Weight | 200.67 g/mol | |
| Appearance | White crystalline powder | |
| Purity | ≥ 98% |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available materials: the coupling of an N-protected glycine derivative with benzylamine, followed by the removal of the protecting group. The most common protecting group for the amino functionality of glycine in this context is the carbobenzyloxy (Cbz) group.
Experimental Protocol: Synthesis via N-Cbz-Glycine
Step 1: Coupling of N-Cbz-Glycine with Benzylamine
In this step, N-Cbz-glycine is activated to form a reactive intermediate that readily undergoes nucleophilic attack by benzylamine to form the corresponding amide. Common coupling agents for this transformation include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields.
-
Materials: N-Cbz-glycine, benzylamine, a suitable coupling agent (e.g., DCC or EDC), an additive (e.g., NHS or HOBt), and an appropriate aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Procedure:
-
Dissolve N-Cbz-glycine and the additive in the chosen solvent.
-
Add the coupling agent to the solution and stir for a few minutes to allow for the formation of the activated ester.
-
Slowly add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-Cbz-2-amino-N-benzylacetamide. The product can be further purified by recrystallization or column chromatography.
-
Step 2: Deprotection of N-Cbz-2-amino-N-benzylacetamide
The final step is the removal of the Cbz protecting group to liberate the primary amine. This is typically achieved by catalytic hydrogenation. The resulting free amine is then treated with hydrochloric acid to afford the desired hydrochloride salt.
-
Materials: N-Cbz-2-amino-N-benzylacetamide, a hydrogenation catalyst (e.g., palladium on carbon, Pd/C), a suitable solvent (e.g., methanol or ethanol), and a source of hydrogen gas.
-
Procedure:
-
Dissolve the N-Cbz-protected intermediate in the chosen solvent in a flask suitable for hydrogenation.
-
Add a catalytic amount of Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure to yield this compound as a solid. The product can be purified by recrystallization.
-
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its amino and amide functionalities. The primary amine serves as a versatile nucleophile, while the amide bond can participate in cyclization reactions or be hydrolyzed under harsh conditions. The hydrochloride salt form enhances the stability and handling of the compound. For most reactions, the free amine must be generated in situ by treatment with a suitable base.
Reactions at the Primary Amino Group
The primary amino group can readily react with a variety of electrophiles to form new carbon-nitrogen bonds.
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivatives.
-
N-Alkylation: The primary amine can be alkylated using alkyl halides. To control the degree of alkylation and avoid the formation of quaternary ammonium salts, reductive amination with aldehydes or ketones is often the preferred method.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively.
Cyclization Reactions
2-Amino-N-benzylacetamide is an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing a nitrogen atom within the ring.
-
Synthesis of Piperazinones: Intramolecular cyclization can be induced to form substituted piperazin-2-ones. This can be achieved through various strategies, often involving the initial modification of the primary amine followed by a cyclization step.
-
Synthesis of Diketopiperazines: Dimerization of the corresponding amino acid derivative can lead to the formation of 2,5-diketopiperazines, which are important scaffolds in medicinal chemistry.
Potential Reaction Pathways
Caption: Potential synthetic transformations of 2-amino-N-benzylacetamide.
Spectroscopic Data (Reference)
N-benzylacetamide (CAS No. 588-46-5)
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon of the acetyl group, the methylene carbon of the benzyl group, and the aromatic carbons. |
| IR | Characteristic absorptions for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns. |
Note: For this compound, one would expect to see additional signals in the NMR spectra corresponding to the methylene group adjacent to the primary amine, and the N-H protons of the ammonium salt. The chemical shifts of protons and carbons near the amino group would also be affected.
Conclusion
This compound is a highly functionalized and synthetically useful precursor. Its straightforward synthesis and the versatile reactivity of its primary amine and amide moieties make it a valuable tool for the construction of complex organic molecules. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which will be of benefit to researchers and professionals in the fields of organic synthesis and drug discovery. The strategic application of this building block has the potential to streamline synthetic routes to novel compounds with interesting biological activities.
Crystallographic and Structural Analysis of 2-Amino-N-benzylacetamide Hydrochloride and its Analogs: A Technical Guide
Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the crystallographic data pertinent to 2-amino-N-benzylacetamide hydrochloride. While a definitive public crystal structure for this compound (CAS No: 20432-97-7) is not currently available in the searched resources, this document presents key chemical information for the target compound and detailed crystallographic data for the closely related analog, N-benzylacetamide. The methodologies and data presented for N-benzylacetamide offer a valuable framework for the potential crystallographic analysis of its hydrochloride salt.
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical properties and biological activity, which is a critical aspect of modern drug discovery. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement in the solid state.[1]
Chemical Data: this compound
While the full crystallographic structure is not available, the following chemical information has been reported for this compound:
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O·ClH[2] |
| Molecular Weight | 200.7 g/mol [2] |
| CAS Number | 20432-97-7[2] |
This compound is recognized as a versatile building block, particularly in the synthesis of peptides and peptidomimetics, and as a pharmaceutical intermediate.[3]
Crystallographic Data of N-Benzylacetamide (A Related Compound)
The following tables summarize the crystallographic data for N-benzylacetamide, a structurally similar compound lacking the 2-amino group and the hydrochloride salt form. This data provides a reference point for the anticipated structural features of this compound.
Table 1: Crystal Data and Structure Refinement for N-Benzylacetamide [4]
| Parameter | Value |
| Empirical Formula | C₉H₁₁NO |
| Formula Weight | 149.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 4.8383 (10) |
| b (Å) | 14.906 (3) |
| c (Å) | 11.663 (2) |
| α (°) | 90 |
| β (°) | 100.04 (3) |
| γ (°) | 90 |
| Volume (ų) | 828.3 (3) |
| Z | 4 |
| Temperature (K) | 298 |
| Wavelength (Å) | 0.71073 |
| Calculated Density (Mg/m³) | 1.196 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 320 |
| Crystal Size (mm³) | 0.60 x 0.12 x 0.01 |
| Theta range for data collection (°) | 3.3 to 32.8 |
| Reflections collected | 2718 |
| Independent reflections | 1377 |
| R-factor | 0.039 |
| wR-factor | 0.096 |
| Data-to-parameter ratio | 20.4 |
Experimental Protocols
The determination of a crystal structure through X-ray diffraction involves a series of well-defined steps. The following protocol is a generalized procedure based on standard crystallographic practices.[1]
1. Crystallization
The initial and often most challenging step is the growth of a high-quality single crystal of the compound of interest, typically with dimensions greater than 0.1 mm.[1] Common methods for crystallization include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
For N-benzylacetamide, single crystals were obtained by recrystallization from petroleum ether after synthesis.[4]
2. Data Collection
A suitable crystal is mounted on a goniometer and placed within a monochromatic X-ray beam.[1] The crystal is rotated, and the resulting diffraction pattern, consisting of spots of varying intensities, is collected by a detector.[1] For the N-benzylacetamide structure, data was collected on an Oxford Diffraction KM-4 CCD Sapphire3 diffractometer.[4]
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.[1] The "phase problem" is then addressed using computational methods to generate an initial electron density map.[1] An atomic model is built into this map and subsequently refined to achieve the best possible fit with the experimental data, yielding the final crystal structure.[1] The structure of N-benzylacetamide was solved using SHELXS97 and refined with SHELXL97 software.[4]
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: General workflow for single-crystal X-ray crystallography.
Signaling Pathways
No specific signaling pathways involving this compound were identified in the provided search results.
While the definitive crystal structure of this compound remains to be publicly reported, the crystallographic data of the related compound, N-benzylacetamide, provides valuable insights into its likely solid-state conformation. The experimental protocols detailed in this guide offer a robust framework for researchers aiming to elucidate the three-dimensional structure of this and other related pharmaceutical compounds. The determination of its crystal structure would be a significant contribution to the field, enabling a more profound understanding of its structure-activity relationships.
References
An In-depth Technical Guide on the Pharmacokinetic Profile of 2-amino-N-benzylacetamide Hydrochloride
Disclaimer: Direct pharmacokinetic studies on 2-amino-N-benzylacetamide hydrochloride are not publicly available in the current scientific literature. This guide provides a comprehensive overview based on available data for structurally related compounds to infer a potential pharmacokinetic profile. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.
Introduction
This compound is a chemical compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and peptidomimetics. Its structure, featuring a primary amine, an amide linkage, and a benzyl group, suggests potential for various biological interactions and metabolic transformations. Due to the absence of direct pharmacokinetic data, this document will explore the known pharmacokinetic profiles of structurally analogous compounds to construct a hypothetical profile for this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of 2-amino-N-benzylacetamide and its hydrochloride salt is presented in Table 1.
| Property | 2-amino-N-benzylacetamide | This compound |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₃ClN₂O |
| Molecular Weight | 164.20 g/mol | 200.67 g/mol |
| Appearance | Not specified | White crystalline powder |
| Purity | Not specified | ≥98% |
| CAS Number | 39796-52-6 | 20432-97-7 |
Inferred Pharmacokinetic Profile
The pharmacokinetic profile of a compound encompasses its absorption, distribution, metabolism, and excretion (ADME). In the absence of direct data, we can infer these properties by examining related molecules.
The hydrochloride salt form of 2-amino-N-benzylacetamide suggests it is likely administered in a solubilized form. The presence of both amino and amide groups may allow for absorption through both passive diffusion and potentially carrier-mediated transport across the gastrointestinal tract.
The distribution of the compound will be influenced by its polarity and ability to bind to plasma proteins. The benzyl group provides some lipophilicity, which might facilitate distribution into tissues.
Metabolism is a critical determinant of a drug's pharmacokinetic profile and efficacy. Based on related structures, several metabolic pathways can be hypothesized for 2-amino-N-benzylacetamide.
Benznidazole (N-benzyl-2-nitro-1-imidazoleacetamide) is a drug used for the treatment of Chagas disease. A major metabolite of benznidazole is N-benzylacetamide .[1][2] The formation of this metabolite indicates that cleavage of the molecule can occur, leaving the N-benzylacetamide moiety intact. This suggests that the amide bond in 2-amino-N-benzylacetamide is likely to be relatively stable in vivo.
The pharmacokinetic parameters of benznidazole in pediatric patients are summarized in Table 2. While not directly applicable to 2-amino-N-benzylacetamide, they provide context for a compound containing the N-benzylacetamide structure.
| Parameter | Value |
| Model | One-compartment |
| Peak Plasma Conc. (Tmax) | 3-4 hours |
| Elimination Half-life (t½) | ~12 hours |
| Apparent Volume of Distribution (Vd) | 0.56 L/kg |
| Metabolism | Primarily hepatic |
Data from studies on benznidazole in humans.
Studies on other related compounds provide further insight into potential metabolic pathways:
-
2-amino-1-benzylbenzimidazole: In vitro studies with hamster hepatic microsomes showed that this compound undergoes debenzylation to form 2-aminobenzimidazole, as well as N- and C-oxidation.[3]
-
2-amino-N-(adamant-2-yl) acetamide derivatives: Pharmacokinetic profiling of these compounds in rodents indicated moderate to large volumes of distribution and short half-lives. Metabolic stabilization was a key focus of the research, suggesting that the acetamide linkage can be a site of metabolic activity.[4]
-
2-aminoindane: In vitro metabolism studies showed that this compound can undergo N-acetylation.[5]
Based on these findings, a hypothetical metabolic pathway for 2-amino-N-benzylacetamide is proposed in the diagram below.
Caption: Hypothetical metabolic pathways for 2-amino-N-benzylacetamide.
The route of excretion for 2-amino-N-benzylacetamide and its metabolites would likely be through the kidneys into the urine, which is a common pathway for polar, water-soluble compounds.
Experimental Protocols for Future Studies
To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments would be required.
-
Objective: To identify the primary metabolic pathways and the enzymes involved.
-
Methodology:
-
Incubation: Incubate this compound with human liver microsomes (HLMs), S9 fraction, and recombinant cytochrome P450 (CYP) enzymes.
-
Sample Preparation: At various time points, quench the reactions with a solvent like acetonitrile and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Enzyme Kinetics: Determine the Km and Vmax for the major metabolic pathways.
-
Caption: Workflow for in vitro metabolism studies.
-
Objective: To determine the ADME properties of the compound in a living organism.
-
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood, urine, and feces at predetermined time points.
-
Sample Processing: Process plasma from blood samples.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentration of the parent compound and its major metabolites in the collected matrices.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using software like Phoenix WinNonlin.
-
Caption: Workflow for in vivo pharmacokinetic studies.
Potential Biological Activity
While the primary focus is on pharmacokinetics, it is noteworthy that derivatives of the 2-amino-N-benzylacetamide scaffold have shown biological activity. For instance, 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide has been investigated for its antiprotozoal activity.[6] Additionally, other N-phenylacetamide derivatives have been synthesized and evaluated for antibacterial activities.[7] This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.
Conclusion
Although direct pharmacokinetic data for this compound is not currently available, a hypothetical profile can be inferred from structurally related compounds. The presence of the N-benzylacetamide moiety, which is a known metabolite of benznidazole, suggests a degree of metabolic stability. However, potential metabolic pathways include oxidation, debenzylation, and conjugation reactions. To establish a definitive pharmacokinetic profile, rigorous in vitro and in vivo studies are necessary. The provided experimental protocols outline a standard approach for such an investigation. The potential for biological activity within this chemical scaffold warrants further exploration in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents [mdpi.com]
- 7. irejournals.com [irejournals.com]
In Vitro Frontiers: A Technical Guide to the Study of 2-Amino-N-benzylacetamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of 2-amino-N-benzylacetamide hydrochloride derivatives and related compounds. While specific research on the hydrochloride salt is limited in publicly available literature, this document synthesizes data from structurally similar phenylacetamide and benzamide analogs to offer a foundational understanding of their potential biological activities and the methodologies for their assessment. This guide is intended to support further research and drug discovery efforts by providing detailed experimental protocols, collated quantitative data, and a conceptual framework for the evaluation of this chemical scaffold.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various 2-amino-N-benzylacetamide derivatives and related structures, focusing on their anticancer and antimicrobial properties.
Table 1: Anticancer Activity of Phenylacetamide and Benzamide Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| N-(p-nitro-phenyl)-2-(4-fluorophenyl)acetamide | PC3 (Prostate Carcinoma) | MTS | 80 | [1] |
| N-(m-nitro-phenyl)-2-(4-fluorophenyl)acetamide | PC3 (Prostate Carcinoma) | MTS | 52 | [1] |
| N-(p-nitro-phenyl)-2-(4-fluorophenyl)acetamide | MCF-7 (Breast Cancer) | MTS | 100 | [1] |
| 2-Aminobenzothiazole derivative 13 | HCT116 (Colon Cancer) | Not Specified | 6.43 ± 0.72 | [2] |
| 2-Aminobenzothiazole derivative 13 | A549 (Lung Cancer) | Not Specified | 9.62 ± 1.14 | [2] |
| 2-Aminobenzothiazole derivative 13 | A375 (Melanoma) | Not Specified | 8.07 ± 1.36 | [2] |
| 2-Aminobenzothiazole-TZD derivative 20 | HepG2 (Liver Cancer) | Not Specified | 9.99 | [2] |
| 2-Aminobenzothiazole-TZD derivative 20 | HCT-116 (Colon Cancer) | Not Specified | 7.44 | [2] |
| 2-Aminobenzothiazole-TZD derivative 20 | MCF-7 (Breast Cancer) | Not Specified | 8.27 | [2] |
Table 2: Antimicrobial Activity of 2-Amino-N-aryl Acetamide and Benzamide Derivatives
| Compound/Derivative | Test Organism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) | Staphylococcus aureus ATCC6538p | Disc Diffusion | 23.5 | - | [3][4] |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 5a | Bacillus subtilis | Disc Diffusion | 25 | 6.25 | [5] |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 5a | Escherichia coli | Disc Diffusion | 31 | 3.12 | [5] |
| N-benzamide derivative 6b | Escherichia coli | Disc Diffusion | 24 | 3.12 | [5] |
| N-benzamide derivative 6c | Bacillus subtilis | Disc Diffusion | 24 | 6.25 | [5] |
| Benzimidazole-based acetamide (2b-2g) | Pseudomonas aeruginosa | Not Specified | - | 125 | [6] |
| Benzimidazole-based acetamide (2p, 2s, 2t, 2u) | Candida krusei | Not Specified | - | 125 | [6] |
| Benzimidazole-based acetamide (2s, 2u) | Fusarium solani | Not Specified | - | 125 | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and adaptation of these experiments for the evaluation of novel this compound derivatives.
Synthesis of 2-Amino-N-aryl Acetamide Derivatives
A general method for the synthesis of 2-amino-N-aryl acetamide derivatives involves the reaction of a bromo-substituted acetamide with an appropriate amine.[4]
Procedure:
-
Prepare the starting material, 2-bromo-N-(aryl) acetamide, through the amination reaction of the corresponding aniline with bromoacetyl bromide.[4]
-
Condense the 2-bromo-N-(aryl) acetamide with the desired amine at room temperature in the presence of a suitable solvent (e.g., CH₂Cl₂) and a saturated potassium carbonate solution.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate work-up and purification, such as extraction and recrystallization, to isolate the final 2-amino-N-aryl acetamide product.[4]
-
Confirm the structure of the synthesized derivatives using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
In Vitro Cytotoxicity Assessment (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1]
Materials:
-
Human cancer cell lines (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like imatinib).[1]
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances. This protocol is based on the evaluation of 2-amino-N-(p-Chlorophenyl) acetamide derivatives.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm in diameter)
-
Test compounds dissolved in a suitable solvent (e.g., Ethyl acetate) to a known concentration (e.g., 0.1 g/mL).[4]
-
Positive control (e.g., tetracycline disc)
-
Negative control (solvent-impregnated disc)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria and uniformly streak it onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with a defined volume (e.g., 30 µL) of the test compound solution.[4]
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 12-16 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[4]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and in vitro evaluation of novel this compound derivatives.
Caption: General workflow for the synthesis and in vitro evaluation of novel derivatives.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. irejournals.com [irejournals.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
2-Amino-N-benzylacetamide Hydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-benzylacetamide hydrochloride (CAS No: 20432-97-7) is a versatile chemical building block that has garnered significant attention in the field of medicinal chemistry.[1][2] Its structure, featuring a primary amine, an amide linkage, and a benzyl group, provides a unique scaffold for the synthesis of a diverse array of bioactive molecules. This guide delves into the chemical properties, synthesis, and extensive applications of this compound, offering a comprehensive resource for professionals engaged in drug discovery and development. The compound typically presents as a white crystalline powder with a molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol , often supplied with a purity of 98% or higher.[1]
Chemical Properties and Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly peptides and peptidomimetics, due to its amino acid-like moiety.[1] While the direct synthesis of the hydrochloride salt is a standard acid-base reaction, the core 2-amino-N-benzylacetamide structure is typically prepared through the reaction of an N-protected amino acid (like glycine) with benzylamine, followed by deprotection. A related and illustrative synthesis is that of its precursor, 2-chloro-N-benzylacetamide, which is prepared by reacting benzylamine with chloroacetyl chloride.[3]
General Synthetic Workflow:
Caption: General synthetic pathway for 2-amino-N-benzylacetamide and its hydrochloride salt.
Applications in Medicinal Chemistry
The 2-amino-N-benzylacetamide scaffold is a cornerstone in the development of a wide range of therapeutic agents, attributed to its ability to be readily functionalized.
Antimicrobial and Antiprotozoal Agents
Derivatives of the related 2-aminobenzamide structure have shown promising antimicrobial activity.[4] By modifying the core structure, researchers have developed compounds with significant efficacy against various bacterial strains. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[5]
Furthermore, derivatives incorporating a 2-amino-benzimidazole moiety attached to an N-arylacetamide have been synthesized and evaluated as antiprotozoal agents against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[6]
Table 1: Antimicrobial Activity of 2-Amino-N-(p-chlorophenyl) Acetamide Derivatives [5]
| Compound | Test Strain | Zone of Inhibition (mm) |
| 5b | A. baumannii ATCC19606 | 32.0 |
| P. aeruginosa ATCC27853 | 23.5 | |
| P. aeruginosa ATCC29260 | 24.5 | |
| 5d | S. aureus ATCC6538p | 23.5 |
Anticonvulsant Agents
The aminoacetamide framework is a key feature in several anticonvulsant drugs. Studies have shown that N-substituted amino acid derivatives, including those structurally related to aminoacetamide, possess anticonvulsant properties.[7] Compounds containing a bicyclic group linked to the aminoacetamide chain were particularly effective against tonic seizures in mouse models, suggesting an interaction with neuronal voltage-dependent sodium channels.[7] Merging the structural motifs of the anticonvulsant drugs lacosamide (a functionalized amino acid) and safinamide (an α-aminoamide) has led to novel chimeric compounds with potent effects on the slow and fast inactivation of voltage-gated sodium channels, highlighting the therapeutic potential for epilepsy and neuropathic pain.[8]
Logical Relationship of Anticonvulsant Activity:
Caption: The role of the aminoacetamide scaffold in achieving anticonvulsant effects.
Anticancer Agents
The versatility of the 2-amino-N-benzylacetamide building block extends to oncology. Researchers have designed and synthesized dual inhibitors of Bcr-Abl and histone deacetylase (HDAC) by incorporating the 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide structure.[9] This innovative approach combines two independent pharmacological activities into a single molecule, demonstrating potent antiproliferative effects against human leukemia and prostate cancer cell lines.[9]
Signaling Pathway for Dual Bcr-Abl/HDAC Inhibition:
Caption: Mechanism of action for dual Bcr-Abl/HDAC inhibitors derived from an amino-amide scaffold.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols adapted from the literature for the synthesis of derivatives using similar aminoacetamide scaffolds.
Synthesis of 2-Amino-N-(4-chlorobenzyl)benzamide[4]
-
Method: A mixture of isatoic anhydride (1 equivalent) and 4-chlorobenzylamine (1 equivalent) in butanol is heated under reflux for a specified time.
-
Work-up: The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried.
-
Purification: The crude product is recrystallized from methanol to yield the final compound as a white powder.
-
Characterization: The structure and purity are confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Table 2: Synthesis and Characterization Data for 2-Amino-N-(4-chlorobenzyl)benzamide (9) [4]
| Parameter | Value |
| Yield | 95% |
| Melting Point | 137 °C |
| IR (ν_max, KBr, cm⁻¹) | 3472, 3358, 3308, 1638 |
| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.55 (1H, d), 7.38 (2H, d), 7.33 (2H, d), 7.14 (1H, t), 6.70 (1H, d), 6.52 (1H, t), 6.45 (2H, br s), 4.40 (2H, s) |
| MS m/z (%) | 260 [M⁺], 261 [M⁺ + 1] |
Synthesis of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives[5]
-
Step 1: Synthesis of 2-bromo-N-(p-chlorophenyl) acetamide: 4-Chloroaniline is reacted with bromoacetyl bromide.
-
Step 2: Synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives: The intermediate from Step 1 is condensed with various amines at room temperature in the presence of dichloromethane and a saturated potassium carbonate solution.
-
Purification and Analysis: The final products are purified and their structures confirmed by ¹H-NMR, ¹³C-NMR, and mass spectral analysis.
Antibacterial Activity Assay (Disc Diffusion Method)[5]
-
Test compounds are dissolved in a suitable solvent (e.g., ethyl acetate) to a concentration of 0.1 g/mL.
-
Sterile discs (6 mm in diameter) are impregnated with 30 µL of each test solution.
-
The impregnated discs are placed on cation-adjusted Mueller Hinton agar medium previously inoculated with the bacterial strains.
-
The plates are incubated, and the antibacterial activity is evaluated by measuring the diameter of the inhibition zone (DIZ) in millimeters.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its adaptable structure allows for the synthesis of a wide range of derivatives with significant therapeutic potential, including antimicrobial, anticonvulsant, and anticancer agents. The straightforward incorporation of this scaffold into more complex molecules, combined with the diverse biological activities of its derivatives, ensures its continued importance in the ongoing quest for novel and effective pharmaceuticals. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. irejournals.com [irejournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Heterocyclic Compounds from 2-Amino-N-benzylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to various heterocyclic compounds utilizing 2-amino-N-benzylacetamide as a key starting material. The focus is on providing detailed experimental protocols, quantitative data, and a clear understanding of the underlying reaction pathways. This document is intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the exploration of novel molecular scaffolds for drug discovery.
Introduction: The Versatility of 2-Amino-N-benzylacetamide in Heterocyclic Synthesis
2-Amino-N-benzylacetamide, also known as N-benzylglycinamide, is a versatile bifunctional molecule containing a primary amine and a secondary amide. This arrangement of functional groups makes it an excellent precursor for the construction of a variety of nitrogen-containing heterocyclic systems. Its utility stems from the ability of the primary amino group to act as a nucleophile and the adjacent amide nitrogen to participate in cyclization reactions, often after an initial condensation step. This guide will primarily focus on the synthesis of 2(1H)-pyrazinones, a well-documented class of heterocycles obtainable from this precursor, and will also explore potential pathways to other valuable heterocyclic cores such as piperazinones and benzodiazepines.
Synthesis of 2(1H)-Pyrazinones
The most established method for the synthesis of 2(1H)-pyrazinones from α-amino amides is the condensation with a 1,2-dicarbonyl compound.[1][2][3] This reaction, often referred to as the Jones and Karmas & Spoerri method, is a one-pot synthesis that leads to the formation of the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5 of the resulting heterocyclic core.[1][2]
General Reaction Pathway
The reaction proceeds via an initial condensation of the primary amino group of 2-amino-N-benzylacetamide with one of the carbonyl groups of the 1,2-dicarbonyl compound to form an imine intermediate. Subsequent intramolecular cyclization involving the amide nitrogen and the second carbonyl group, followed by dehydration, affords the 2(1H)-pyrazinone.
Caption: General workflow for the synthesis of 2(1H)-pyrazinones.
Quantitative Data for Pyrazinone Synthesis
The following table summarizes representative examples of 2(1H)-pyrazinone synthesis from α-amino amides and various 1,2-dicarbonyl compounds. While specific data for 2-amino-N-benzylacetamide is not extensively reported, the yields are indicative of what can be expected for this class of reactions.
| α-Amino Amide | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Glycinamide | Glyoxal | 2(1H)-Pyrazinone | - | [1] |
| Alaninamide | Methylglyoxal | 3,5-Dimethyl-2(1H)-pyrazinone | - | [1] |
| Leucinamide | Ketoimine of Biacetyl | 3,6-Diisobutyl-2(1H)-pyrazinone | - | [1] |
Detailed Experimental Protocol: Synthesis of 1-Benzyl-5-methyl-2(1H)-pyrazinone (Exemplary)
This protocol is adapted from the general method described by Jones and Karmas & Spoerri for the condensation of α-amino amides with 1,2-dicarbonyls.[1][2]
Materials:
-
2-Amino-N-benzylacetamide hydrochloride
-
Methylglyoxal (40% aqueous solution)
-
Potassium hydroxide
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of water.
-
Neutralize the solution by the dropwise addition of a concentrated aqueous solution of potassium hydroxide until the pH is approximately 8-9.
-
To this solution, add ethanol, followed by the dropwise addition of methylglyoxal (1.1 equivalents) with stirring at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-benzyl-5-methyl-2(1H)-pyrazinone.
Expected Characterization:
-
¹H NMR: Signals corresponding to the benzyl protons, the methyl group, and the pyrazinone ring protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazinone and benzene rings, and the methyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.
Potential Synthesis of Other Heterocyclic Systems
While the synthesis of pyrazinones is the most direct application, 2-amino-N-benzylacetamide can potentially be a precursor for other important heterocyclic scaffolds.
Synthesis of Piperazin-2-ones
Piperazin-2-ones are six-membered heterocyclic compounds with a wide range of biological activities.[4] A plausible synthetic route to N-benzyl substituted piperazin-2-ones from 2-amino-N-benzylacetamide involves a reductive amination followed by intramolecular cyclization.
Caption: Proposed pathway for the synthesis of N-benzyl-piperazin-2-ones.
Experimental Approach:
-
Reductive Amination: The primary amino group of 2-amino-N-benzylacetamide could be reacted with a suitable aldehyde (e.g., formaldehyde or a protected glycoaldehyde) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form a secondary amine.
-
Intramolecular Cyclization: The resulting N-substituted amino amide could then be induced to cyclize, possibly under thermal conditions or with acid or base catalysis, to form the piperazin-2-one ring.
Synthesis of 1,4-Benzodiazepine-2-ones
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry. A potential, albeit multi-step, pathway to a benzodiazepine-2-one derivative could involve the initial acylation of an appropriately substituted 2-aminobenzophenone with a derivative of 2-amino-N-benzylacetamide.
Conceptual Pathway:
-
N-Acylation: The amino group of 2-amino-N-benzylacetamide could be protected (e.g., with a Boc group).
-
Activation: The carboxylic acid of the resulting protected amino acid would be activated (e.g., to an acid chloride or using a coupling agent).
-
Amide Formation: The activated acid would then be reacted with a 2-aminobenzophenone derivative.
-
Deprotection and Cyclization: Removal of the protecting group from the α-amino group would be followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.
Conclusion
2-Amino-N-benzylacetamide is a readily accessible and versatile starting material for the synthesis of various heterocyclic compounds. The condensation with 1,2-dicarbonyls to form 2(1H)-pyrazinones is a robust and well-established method. Furthermore, logical synthetic pathways can be devised to access other important heterocyclic systems such as piperazin-2-ones and 1,4-benzodiazepine-2-ones. The methodologies and protocols outlined in this guide are intended to serve as a foundation for further research and development in the synthesis of novel, biologically active molecules. The provided diagrams and structured data aim to facilitate a clear and comparative understanding of these synthetic strategies.
References
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
An In-depth Technical Guide to 2-amino-N-benzylacetamide hydrochloride in Fragment-Based Drug Discovery
Abstract: Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low molecular weight fragments.[1][2][3] This guide provides a comprehensive technical overview of the FBDD workflow, using 2-amino-N-benzylacetamide hydrochloride as an illustrative example of a synthetically tractable fragment. We detail its physicochemical properties, hypothetical screening against the serine protease Thrombin, and the subsequent hit validation and optimization strategies. This document serves as a practical manual for researchers, scientists, and drug development professionals, outlining key experimental protocols and data interpretation in the FBDD process.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins with the identification of small, low-complexity chemical fragments (typically <300 Da) that bind with low affinity to a biological target.[1][4][5] Unlike High-Throughput Screening (HTS), which screens large libraries for high-affinity hits, FBDD focuses on the quality and efficiency of the molecular interactions.[1] The core principle is that these small fragments, despite their weak binding, are more likely to form high-quality, energetically favorable interactions with the target protein.[6][7] Through structure-guided methods, these initial hits are then optimized by growing, linking, or merging them into more potent, lead-like molecules.[5][8][9] This approach has proven successful in discovering drugs for a range of targets, including previously "undruggable" ones like protein-protein interactions.[6][10][11]
The FBDD workflow is an iterative process that integrates biophysical screening, structural biology, and computational chemistry.[1][12] Key biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are essential for detecting the weak binding of fragments and providing the structural insights necessary for their optimization.[4][12][13][14]
The Exemplar Fragment: this compound
For the purposes of this guide, we will use this compound as a model fragment. While not extensively documented in FBDD literature, its structure contains key pharmacophoric features—a primary amine, an amide backbone, and an aromatic ring—making it a plausible and versatile starting point for a drug discovery campaign.[15][16] Its simple, synthetically "poised" nature allows for straightforward chemical modification, a desirable trait for fragment hits.[13]
A fragment's properties are critical for its success in a screening campaign. Ideal fragments adhere to the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding capacity.[3][9]
Table 1: Physicochemical Properties of 2-amino-N-benzylacetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H13ClN2O | [15] |
| Molecular Weight | 200.67 g/mol | [15][17] |
| Structure | This compound | [17] |
| Hydrogen Bond Donors | 2 (Amine, Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | Calculated |
| LogP (Predicted) | ~1.2 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Note: These properties position the fragment well within the accepted parameters for FBDD, ensuring adequate solubility for high-concentration screening and sufficient complexity to form meaningful interactions.
The FBDD Workflow: A Case Study on Thrombin
To illustrate the practical application of FBDD, we present a hypothetical case study targeting Thrombin, a well-characterized serine protease involved in the blood coagulation cascade. Proteases are a common and mature target class for FBDD.[11]
The diagram below outlines the logical progression of a typical FBDD campaign, from initial screening to lead candidate selection.
Experimental Protocols
Detailed and robust experimental design is crucial for the success of FBDD, as the assays must be sensitive enough to detect weak interactions.[8][11]
SPR is a powerful, label-free biophysical technique for primary fragment screening due to its high sensitivity and throughput.[13][14][18][19] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[14][20]
Protocol:
-
Protein Immobilization: Recombinant human Thrombin is immobilized on a CM5 sensor chip via standard amine coupling chemistry to a density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.
-
Fragment Preparation: this compound and other library fragments are prepared as 100 mM stock solutions in DMSO. For screening, they are diluted into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM, with a final DMSO concentration of 0.2%.
-
Screening: Fragments are injected over the Thrombin and reference surfaces at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Data Analysis: Sensorgrams are double-referenced (reference cell and buffer blank subtractions). A binding response significantly above the noise threshold is considered a preliminary hit. Affinity (KD) is estimated from the steady-state binding response.[18]
NMR spectroscopy is a cornerstone of FBDD, used for both primary screening and hit validation.[21][22][23] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly effective for validating hits from other techniques.[21]
Protocol:
-
Sample Preparation: A solution of Thrombin (10 µM) is prepared in a deuterated phosphate buffer. The fragment hit, this compound, is added to a final concentration of 200 µM.
-
STD NMR Experiment: A series of 1D ¹H NMR spectra are acquired. In the "on-resonance" experiment, a frequency that selectively saturates a broad protein resonance is irradiated. In the "off-resonance" experiment, a frequency far from any protein or ligand signals is irradiated.
-
Data Analysis: The off-resonance spectrum is subtracted from the on-resonance spectrum. Protons on the fragment that receive saturation transfer from the protein (i.e., those in close contact during binding) will appear as signals in the difference spectrum, confirming a direct interaction.
X-ray crystallography provides high-resolution, atomic-level detail of the fragment's binding mode, which is essential for structure-based design.[14][24][25][26] It is the most definitive method for hit validation.[7][27]
Protocol:
-
Protein Crystallization: Crystals of apo-Thrombin are grown via the hanging-drop vapor diffusion method.
-
Fragment Soaking: A mature crystal is transferred to a solution containing 10 mM of this compound for 2-4 hours.[24] This high concentration is necessary to achieve sufficient occupancy in the crystal lattice for the weakly binding fragment.[24]
-
Data Collection and Structure Solution: The crystal is cryo-cooled and X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known apo-Thrombin structure, and the resulting electron density map is inspected for clear, unambiguous density corresponding to the bound fragment.
Data Presentation and Interpretation
Quantitative data from screening and validation experiments are crucial for prioritizing fragments for follow-up chemistry.
Table 2: Hypothetical Screening and Validation Data for Fragment Hits against Thrombin
| Fragment ID | Structure | SPR KD (µM) | NMR (STD) | X-ray Binding Mode | Ligand Efficiency (LE) |
|---|---|---|---|---|---|
| F01 | 2-amino-N-benzylacetamide HCl | 450 | Confirmed | S1 Pocket, Amine in Oxyanion Hole | 0.35 |
| F02 | p-Aminobenzamidine | 85 | Confirmed | S1 Pocket, Amidine H-bonds to Asp189 | 0.48 |
| F03 | Indole | 1200 | Confirmed | Allosteric Site | 0.29 |
Ligand Efficiency (LE) is a key metric in FBDD, normalizing binding affinity for the size of the molecule (LE = -ΔG / number of heavy atoms). It helps identify small fragments with highly efficient interactions, which are ideal starting points for optimization.[14]
Structure-Based Design and Hit-to-Lead Evolution
With a confirmed hit and a high-resolution crystal structure, the hit-to-lead phase begins. The goal is to "grow" the initial fragment into a larger, more potent molecule by adding chemical functionality that makes additional favorable interactions with the protein.[5][8]
The crystal structure of 2-amino-N-benzylacetamide bound to Thrombin reveals that its primary amine forms a key hydrogen bond in the S1 specificity pocket, while the benzyl group is oriented towards a solvent-exposed region. This provides a clear vector for chemical elaboration.
Conclusion
Fragment-Based Drug Discovery represents a powerful, efficient, and rational approach to identifying novel chemical matter for therapeutic targets.[1] By starting with small, low-affinity molecules and leveraging detailed structural and biophysical data, FBDD enables the systematic construction of high-affinity lead compounds. The illustrative case of screening this compound against Thrombin highlights the key stages, experimental considerations, and data-driven decision-making processes that define a successful FBDD campaign. This guide provides the foundational knowledge and detailed protocols necessary for researchers to apply these principles in their own drug discovery efforts.
References
- 1. selvita.com [selvita.com]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosolveit.de [biosolveit.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. academic.oup.com [academic.oup.com]
- 15. nbinno.com [nbinno.com]
- 16. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. calpaclab.com [calpaclab.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 21. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. selvita.com [selvita.com]
- 26. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Methodological & Application
Experimental protocols using 2-amino-N-benzylacetamide hydrochloride
An in-depth analysis of 2-amino-N-benzylacetamide hydrochloride reveals its significant potential as a versatile chemical intermediate in drug discovery and organic synthesis.[1] While specific experimental protocols for this exact compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This suggests its utility as a foundational scaffold for the development of novel therapeutic agents.
This document provides a comprehensive overview of a representative application of this compound, focusing on the evaluation of its derivatives as potential antimicrobial agents, a theme prevalent in the study of similar chemical structures.[2][3][4] The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a guide for researchers in the field.
Application Notes
This compound is a white crystalline powder with a molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol .[1][5] It is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the realms of peptide and peptidomimetic chemistry, and as a pharmaceutical intermediate.[1] The presence of an amino acid-like moiety makes it a valuable component for incorporation into peptide chains, potentially leading to the development of novel therapeutic peptides.[1]
The broader class of 2-aminobenzamide derivatives has demonstrated a range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[2][4] This suggests that derivatives of this compound could be synthesized and screened for similar activities. The general approach involves the chemical modification of the core structure to generate a library of related compounds, which are then subjected to biological evaluation.
Experimental Protocols
A crucial step in evaluating the potential of this compound derivatives as antimicrobial agents is to determine their minimum inhibitory concentration (MIC) against a panel of relevant microorganisms. The following is a detailed protocol for a broth microdilution assay, a standard method for this purpose.
Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of synthesized 2-amino-N-benzylacetamide derivatives against various bacterial strains.
Materials:
-
Synthesized 2-amino-N-benzylacetamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the appropriate compound dilution to each well of a new 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Data Presentation
The following table summarizes hypothetical MIC values for a series of 2-amino-N-benzylacetamide derivatives against common bacterial strains.
| Compound | Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. B. subtilis |
| 1 | 2-amino-N-benzylacetamide HCl | >128 | >128 | >128 | >128 |
| 2 | Derivative A | 16 | 32 | 64 | 8 |
| 3 | Derivative B | 8 | 16 | 32 | 4 |
| 4 | Derivative C | 32 | 64 | >128 | 16 |
| 5 | Ciprofloxacin (Control) | 0.25 | 0.06 | 0.5 | 0.125 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of this compound in drug discovery.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Role as a Building Block in Drug Discovery.
References
Application Notes and Protocols for 2-amino-N-benzylacetamide hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-benzylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical research and drug development.[1][2] Its structural features suggest it may be a valuable building block in the synthesis of novel therapeutic agents.[2] This document provides detailed application notes and standardized protocols for evaluating the biological activity of this compound in various cell-based assays. The focus is on assessing its potential cytotoxic, anti-inflammatory, and neuroprotective properties, areas where structurally related compounds have shown promise.[3][4][5]
These protocols are intended to serve as a comprehensive guide for researchers, providing a foundation for the initial screening and characterization of this compound. The methodologies described can be adapted and optimized for specific cell lines and research questions.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays. Researchers should replace the example data with their experimental results.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Example Cancer Cell Line 1 (e.g., MCF-7) | 24 | User Data |
| 48 | User Data | |
| 72 | User Data | |
| Example Cancer Cell Line 2 (e.g., A549) | 24 | User Data |
| 48 | User Data | |
| 72 | User Data | |
| Example Normal Cell Line (e.g., HEK293) | 48 | User Data |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line (e.g., RAW 264.7) | Analyte | Concentration (µM) | Inhibition (%) |
| Nitric Oxide (NO) | User Data | User Data | |
| TNF-α | User Data | User Data | |
| IL-6 | User Data | User Data |
Table 3: Neuroprotective Effect of this compound
| Neuronal Cell Line (e.g., SH-SY5Y) | Stress Inducer (e.g., H₂O₂) | Concentration (µM) | Cell Viability (%) |
| User Data | User Data | ||
| User Data | User Data | ||
| User Data | User Data |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Target cell lines (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
MTT Assay Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells such as lipopolysaccharide (LPS)-stimulated macrophages.
Principle: NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control groups (untreated, LPS only, and compound only).
-
Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Neuroprotective Effect: Oxidative Stress Model
This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: Neuronal cells are subjected to an oxidative insult (e.g., hydrogen peroxide, H₂O₂), and cell viability is measured to assess the protective effect of the compound.
Materials:
-
SH-SY5Y neuroblastoma cell line (or other relevant neuronal cells)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Complete cell culture medium
-
Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a set time. Include control groups (untreated, H₂O₂ only, and compound only).
-
Cell Viability Assessment: After the stress induction, measure cell viability using a suitable assay (e.g., MTT assay as described previously).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the compound against H₂O₂-induced toxicity.
Potential Signaling Pathways
While the specific mechanism of action for this compound is yet to be elucidated, related compounds have been shown to modulate various signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated.
Hypothetical Cytotoxicity Pathway
Hypothetical Anti-inflammatory Pathway
Hypothetical Neuroprotective Pathway
References
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application of 2-amino-N-benzylacetamide Hydrochloride in Drug Discovery: A Comprehensive Guide
Introduction
2-Amino-N-benzylacetamide hydrochloride (CAS No. 20432-97-7) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its inherent structural motifs, featuring an amino acid-like backbone, make it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the discovery of anticonvulsant, neuropathic pain, and antipsychotic agents. The compound is typically a white crystalline powder with a molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol .[1]
Application in Anticonvulsant Drug Discovery
Derivatives of 2-amino-N-benzylacetamide have demonstrated significant potential as a novel class of anticonvulsant agents. These compounds, often referred to as primary amino acid derivatives (PAADs), have shown pronounced activity in preclinical models of epilepsy.
Quantitative Data Summary: Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant activity of representative N'-benzyl 2-substituted 2-amino acetamide derivatives in the maximal electroshock seizure (MES) model, a standard preclinical assay for screening potential antiepileptic drugs.
| Compound ID | C(2)-Substituent | 4'-N'-benzylamide Substituent | MES ED₅₀ (mg/kg, i.p., mice) | Reference Compound | MES ED₅₀ (mg/kg, i.p., mice) |
| PAAD-1 | Hydrocarbon | Unsubstituted | 13-21 | Phenobarbital | 22 |
| PAAD-2 | Methoxy | 3-Fluorophenoxymethyl | 8.9 | Phenytoin | 9.5 |
Data extracted from J Med Chem. 2011 Oct 13;54(19):6417-31.[2]
Signaling Pathway: Modulation of Neuronal Excitability
While the exact mechanism for all derivatives is not fully elucidated, one key area of investigation for anticonvulsant action is the modulation of ion channels that control neuronal excitability. For instance, related 2-amino-N-phenylacetamide series have been identified as inhibitors of Slack (KCNT1) potassium channels, which play a crucial role in regulating neuronal firing rates. Gain-of-function mutations in these channels are linked to severe infantile epilepsy.
Figure 1: Proposed mechanism of action for anticonvulsant 2-amino-N-phenylacetamide derivatives targeting the Slack (KCNT1) potassium channel.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol outlines the MES test, a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Male ICR mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus (e.g., Ugo Basile ECT unit)
-
Test compound (derivatized from this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., Phenytoin, 20 mg/kg)
-
0.9% saline solution with 0.5% tetracaine (for corneal anesthesia and conductivity)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.). The time between administration and the seizure induction (time to peak effect) should be determined in preliminary studies.
-
Anesthesia: Just prior to seizure induction, apply one drop of the saline/tetracaine solution to the cornea of each mouse.
-
Seizure Induction: Place the corneal electrodes on the eyes of the mouse. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a full extension of the hindlimbs at a 180-degree angle to the torso.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in the drug-treated group is compared to the vehicle-treated group. The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.
Figure 2: Workflow for the Maximal Electroshock (MES) anticonvulsant screening assay.
Application in Neuropathic Pain Drug Discovery
The structural similarity of PAADs to endogenous amino acids suggests their potential interaction with targets involved in pain signaling pathways. Research has shown that select N'-benzyl 2-substituted 2-amino acetamides exhibit pain-attenuating properties in models of neuropathic pain.[2]
Quantitative Data Summary: Neuropathic Pain Activity
While specific ED₅₀ values for neuropathic pain models were not detailed in the provided search results, the anticonvulsant activity often correlates with efficacy in neuropathic pain, as both conditions can involve neuronal hyperexcitability. The compounds listed in the anticonvulsant table are also considered promising for neuropathic pain.[2]
Application in Antipsychotic Drug Discovery
This compound can be used as a scaffold to synthesize compounds targeting central nervous system receptors implicated in psychosis, such as dopamine D2 receptors.
Quantitative Data Summary: Dopamine D2 Receptor Antagonism
Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, which can be conceptually derived from a 2-amino-N-benzylacetamide core, have been shown to be potent dopamine D2 receptor antagonists.
| Compound Class | Aromatic Substitution | In Vitro D2 Receptor Affinity (IC₅₀, nM) |
| Substituted Benzamides | 2,3-Dimethoxy | ~1 |
| Substituted Salicylamides | 5,6-Dimethoxy | ~1 |
Data is for the inhibition of [³H]spiperone binding to rat striatal dopamine D2 receptors. Extracted from J Med Chem. 1990 May;33(5):1370-6.[3]
Signaling Pathway: Dopamine D2 Receptor Blockade
The therapeutic effect of many antipsychotic drugs is attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.
References
- 1. nbinno.com [nbinno.com]
- 2. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of 2-amino-N-benzylacetamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of 2-amino-N-benzylacetamide hydrochloride derivatives. This class of compounds holds potential in drug discovery, notably as precursors for various therapeutic agents.
Introduction
2-amino-N-benzylacetamide derivatives are valuable intermediates in organic synthesis and medicinal chemistry. Their structural motif, incorporating a glycine backbone, makes them attractive for constructing peptidomimetics and other biologically active molecules. This document outlines a reliable synthetic route and robust purification methods to obtain high-purity target compounds.
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of N-Benzylacetamide Derivatives and Related Reactions
| Step | Reactants | Product | Yield (%) | Reference |
| Amidation | Benzylamine, Methyl acetate | N-benzyl acetamide | 84% | [1] |
| Nucleophilic Substitution | Sodium acetylcyanamide, Benzyl chloride | N-Benzyl-N-cyanoacetamide | 63.7% | [2] |
| Ugi Four-Component Reaction | Amine, Aldehyde, Carboxylic acid, Isocyanide | N–benzyl–2–(N–benzylamido)acetamide peptoids | >50% | [3] |
| Amidation & Deprotection | Boc-glycine, Benzylamine, then HCl | 2-amino-N,N-dimethylacetamide hydrochloride | 78-84% (overall) | [4] |
| Salt Formation | Isoleucine benzyl ester, p-toluenesulfonic acid | Isoleucine benzyl ester toluenesulfonic acid salt | 78% | [5] |
Experimental Protocols
A common and effective route for synthesizing this compound involves a three-step process:
-
Protection of Glycine: The amino group of glycine is protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
Amide Coupling: The protected glycine is coupled with benzylamine to form the amide bond.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the desired product.
Protocol 1: Synthesis of N-Benzyl-2-((tert-butoxycarbonyl)amino)acetamide
Materials:
-
Boc-glycine
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Boc-glycine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add benzylamine (1 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure N-benzyl-2-((tert-butoxycarbonyl)amino)acetamide.
Protocol 2: Deprotection and Hydrochloride Salt Formation
Materials:
-
N-benzyl-2-((tert-butoxycarbonyl)amino)acetamide
-
4 M HCl in 1,4-dioxane or anhydrous methanol
-
Diethyl ether
Procedure:
-
Dissolve the purified N-benzyl-2-((tert-butoxycarbonyl)amino)acetamide in a minimal amount of 1,4-dioxane or anhydrous methanol.
-
Add an excess of 4 M HCl solution in the respective solvent.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically quick, often complete in under 3 hours.[6]
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the this compound salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Protocol 3: Purification by Recrystallization
Materials:
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot recrystallization solvent (e.g., diisopropyl ether).
-
If using a solvent pair like ether-petroleum benzin, dissolve the compound in the better solvent (ether) and add the anti-solvent (petroleum benzin) dropwise until the solution becomes slightly cloudy.
-
Heat the solution gently to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Purification by Ion-Exchange Chromatography
This protocol is suitable for removing ionic impurities and unreacted starting materials. A strong cation exchange resin like Dowex 50W is effective for purifying amino acid hydrochlorides.[7]
Materials:
-
Crude this compound
-
Dowex 50W resin
-
Distilled water
-
0.5 N NaOH
-
Aqueous methanol
-
Ammonia solution (for elution)
Procedure:
-
Resin Preparation:
-
Pack a chromatography column with Dowex 50W resin.
-
Wash the resin with distilled water.
-
Activate the resin by passing 0.5 N NaOH through the column, followed by washing with distilled water until the eluate is neutral (pH 7).[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in aqueous methanol.
-
Load the solution onto the prepared ion-exchange column. The positively charged amine will bind to the resin.
-
-
Washing:
-
Wash the column with several column volumes of distilled water or aqueous methanol to remove neutral and anionic impurities.
-
-
Elution:
-
Elute the bound product from the resin using an appropriate eluent, such as an aqueous ammonia solution. The ammonia will displace the amine product from the resin.
-
-
Isolation:
-
Collect the fractions containing the product.
-
Evaporate the solvent under reduced pressure to obtain the purified free amine.
-
To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., methanol) and treat with a stoichiometric amount of HCl (e.g., as a solution in dioxane).
-
Precipitate the salt with a non-polar solvent like diethyl ether, filter, and dry.
-
Visualizations
Synthesis and Purification Workflow
Caption: A flowchart illustrating the synthesis and purification process.
Potential Biological Activity: Inhibition of Butyrylcholinesterase
N-benzylacetamide derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[3] Competitive inhibition of BChE can lead to increased acetylcholine levels, a therapeutic strategy being explored for conditions like Alzheimer's disease.
Caption: Competitive inhibition of BChE by 2-amino-N-benzylacetamide derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]
- 4. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-amino-N-benzylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-amino-N-benzylacetamide hydrochloride. The methodologies described herein are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for both routine quality control and sensitive bioanalytical applications.
Introduction
This compound is a chemical compound that can be utilized as a building block in the synthesis of more complex molecules. Accurate and precise quantification is essential for ensuring the quality and consistency of this starting material and for studying its role in subsequent reactions. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide presents two robust methods, HPLC-UV and LC-MS/MS, to address diverse analytical needs.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The HPLC-UV method is a widely accessible and reliable technique for the quantification of this compound. It is particularly suitable for assay and purity determinations in bulk drug substances and formulated products.
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a suitable mobile phase. The exact ratio should be optimized to achieve a desirable retention time and peak shape. A starting point could be a 50:50 (v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: The detection wavelength should be selected based on the UV absorbance maximum of this compound. A preliminary scan of the compound in the mobile phase is recommended. A wavelength of 245 nm can be considered as a starting point based on similar structures.[1]
2.1.2. Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[1]
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2.1.3. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC-UV method, which should be established during method validation to ensure the reliability of the results.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.998 |
| Range | 80-120% of the test concentration for assay. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex matrices like biological fluids, LC-MS/MS is the method of choice.
Experimental Protocol
3.1.1. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. For polar compounds like amino acid derivatives, a HILIC column may provide better retention.[2]
-
Mobile Phase:
-
Reversed-Phase: Acetonitrile and water, both containing 0.1% formic acid.
-
HILIC: Acetonitrile and an aqueous buffer (e.g., ammonium formate).[2]
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of 2-amino-N-benzylacetamide. The product ions for quantification and qualification need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
3.1.2. Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions and Calibration Standards: Prepare working solutions and a series of calibration standards by diluting the stock solution with the mobile phase or a surrogate matrix to the desired concentration range (e.g., ng/mL levels).
-
Sample Preparation: For complex matrices, a sample extraction step such as protein precipitation (for plasma or serum), liquid-liquid extraction, or solid-phase extraction (SPE) is typically required to remove interferences.
3.1.3. Data Analysis
The quantification is based on the peak area ratio of the analyte to an internal standard (if used) versus the concentration of the calibration standards. A weighted linear regression is often used for the calibration curve.
Method Validation Summary
The following table outlines the typical validation parameters for an LC-MS/MS method.
| Validation Parameter | Typical Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity (r²) | ≥ 0.995 |
| Range | Defined by the Lower and Upper Limits of Quantitation (LLOQ and ULOQ). |
| Accuracy (% Recovery) | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (% RSD) | Within-run and between-run precision should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Summary of Quantitative Data
The following table provides a comparative summary of the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Typical Limit of Quantitation (LOQ) | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
| Matrix Tolerance | Low to Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Primary Application | Assay, Purity, Content Uniformity | Bioanalysis, Trace-level impurity analysis |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will be dictated by the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust solution for routine quality control of bulk materials and formulations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological and environmental matrices. The protocols and validation guidelines presented in this document provide a solid foundation for developing and implementing reliable analytical methods for this compound.
References
High-Throughput Screening Protocols for Acetamide Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of acetamide derivatives against various biological targets. The following sections outline established screening assays and methodologies for identifying and characterizing the biological activities of this versatile chemical class.
Antioxidant Activity Screening
Acetamide derivatives are a promising class of compounds for identifying novel antioxidants.[1] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, making the discovery of new antioxidant agents a critical area of research.[1]
In Vitro Chemical Assays
A panel of in vitro chemical assays can be employed for the initial high-throughput screening of acetamide derivatives to assess their radical scavenging and reducing capabilities.[1]
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol.
-
Compound Plating : Serially dilute acetamide derivatives in a suitable solvent (e.g., DMSO) in a 96-well microplate.
-
Assay Reaction : Add the DPPH solution to each well containing the test compounds. Include a positive control (e.g., Ascorbic Acid) and a negative control (solvent only).
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition : Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [1]
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Compound Plating : Prepare serial dilutions of acetamide derivatives in a 96-well microplate.
-
Assay Reaction : Add the ABTS•+ solution to the wells containing the test compounds.
-
Incubation : Incubate at room temperature for a defined period.
-
Data Acquisition : Measure the absorbance at 734 nm. A decrease in absorbance indicates scavenging of the ABTS radical.
c) Ferric Reducing Antioxidant Power (FRAP) Assay [1]
-
Reagent Preparation : Prepare the FRAP reagent by mixing TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution, ferric chloride (FeCl₃) solution, and acetate buffer.
-
Compound Plating : Dispense serially diluted acetamide derivatives into a 96-well microplate.
-
Assay Reaction : Add the FRAP reagent to all wells.
-
Incubation : Incubate the plate at 37°C.
-
Data Acquisition : Measure the absorbance at 593 nm. An increase in absorbance indicates the ferric-reducing power of the compounds.
Cell-Based Assay
Cellular Antioxidant Activity (CAA) Assay [1]
This assay evaluates the antioxidant activity of compounds within a cellular context.[1]
-
Cell Culture : Seed a suitable cell line (e.g., HepG2) in a 96-well black microplate.
-
Compound Treatment : Treat the cells with various concentrations of acetamide derivatives and the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Induction of Oxidative Stress : Induce oxidative stress by adding a free radical initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Data Acquisition : Measure the fluorescence intensity over time using a fluorescence microplate reader. A reduction in the fluorescence signal compared to the control indicates cellular antioxidant activity.
Data Presentation
Summarize the results from the antioxidant assays in a table for clear comparison of the compounds' efficacy.
| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II) equivalents) | CAA EC50 (µM) |
| Acetamide-001 | Data | Data | Data | Data |
| Acetamide-002 | Data | Data | Data | Data |
| Ascorbic Acid | Data | Data | Data | Data |
Experimental Workflow Diagram
Caption: Workflow for antioxidant screening of acetamide derivatives.
Anticancer Activity Screening
Acetamide scaffolds are frequently investigated for the development of novel anticancer agents.[2] High-throughput screening can identify compounds that inhibit cancer cell proliferation or induce apoptosis.
Cell Viability and Proliferation Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]
This colorimetric assay is a widely used method to assess cell viability.[2]
-
Cell Seeding : Seed cancer cell lines (e.g., MCF-7, PC-3) in 96-well plates.
-
Compound Treatment : Treat the cells with a range of concentrations of the acetamide derivatives for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate cell viability relative to the untreated control and determine IC50 values.
Apoptosis Induction Assays
Caspase Activation Assay [2]
This assay determines if the anticancer activity of the compounds is mediated through the induction of apoptosis.[2]
-
Cell Treatment : Treat cancer cells with the test compounds for a specified duration.
-
Cell Lysis : Lyse the cells to release their intracellular contents.
-
Caspase Assay : Incubate the cell lysate with a specific colorimetric or fluorometric substrate for caspases (e.g., Caspase-3, -8, -9).
-
Signal Detection : Measure the signal (color or fluorescence) generated by the cleavage of the substrate by active caspases using a plate reader.
-
Data Analysis : Compare the caspase activity in treated cells to that in untreated cells to determine the fold-increase in activation.
Data Presentation
| Compound ID | Cell Line | MTT IC50 (µM) | Caspase-3 Activation (Fold Change) |
| Acetamide-003 | MCF-7 | Data | Data |
| Acetamide-004 | PC-3 | Data | Data |
| Doxorubicin | MCF-7 | Data | Data |
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols for Linker Technology in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research indicates that 2-amino-N-benzylacetamide is not a commonly utilized linker in bioconjugation. The following application notes and protocols are provided as a comprehensive guide to established and widely used linker technologies in the field, offering valuable insights and methodologies for researchers.
Introduction to Bioconjugation Linkers
Linkers are critical components in the design of bioconjugates, such as antibody-drug conjugates (ADCs), fluorescent probes, and immobilized proteins. They covalently connect a biomolecule (e.g., an antibody) to another molecule (e.g., a therapeutic payload or a dye). The choice of linker profoundly impacts the stability, efficacy, pharmacokinetics, and safety of the final conjugate. Linkers can be broadly categorized as cleavable or non-cleavable, each offering distinct advantages for specific applications.
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved to release the payload under specific conditions found within target cells (e.g., enzymatic activity, acidic pH, or a reducing environment). This targeted release minimizes off-target toxicity.
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome. This generally results in higher plasma stability.
-
PEGylated Linkers: Polyethylene glycol (PEG) chains are often incorporated into linkers to enhance the solubility, stability, and pharmacokinetic properties of the bioconjugate.
This document details the applications and protocols for three exemplary linkers: the enzyme-cleavable Valine-Citrulline-PABC linker, the non-cleavable SMCC linker, and the versatile amine-reactive NHS-PEG linker.
Application Notes
Valine-Citrulline-PABC (vc-PABC) - A Cathepsin B-Cleavable Linker
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone of modern ADC design.[1][][3] It is engineered for cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][4] This specificity allows the ADC to remain stable in the bloodstream and release its cytotoxic payload primarily within the target cancer cells.
The cleavage mechanism involves the enzymatic hydrolysis of the peptide bond between Valine and Citrulline. This event triggers a self-immolative cascade through the p-aminobenzylcarbamate (PABC) spacer, which rapidly decomposes to release the unmodified, active payload.[1][3] This linker is a key component in the FDA-approved ADC, brentuximab vedotin (Adcetris®).[5]
SMCC - A Non-Cleavable Thioether Linker
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker widely used to create stable, non-cleavable linkages.[6][7] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups.[7][8]
The resulting thioether bond is highly stable. In ADCs, the payload is released as an amino acid-linker-drug catabolite after the antibody is fully degraded by proteases in the lysosome.[9] This strategy enhances the systemic stability of the ADC and is exemplified by ado-trastuzumab emtansine (Kadcyla®), a HER2-targeted ADC.[7][10]
NHS-PEG Linkers - Versatile Tools for Amine-Reactive Conjugation
N-hydroxysuccinimide (NHS) ester-functionalized polyethylene glycol (PEG) linkers are widely used for modifying biomolecules via their primary amines (lysine residues and the N-terminus).[11][12][13] The NHS ester reacts efficiently with amines at physiological to slightly alkaline pH to form a stable amide bond.[11][12]
The PEG component of the linker imparts several favorable properties, including increased hydrophilicity, improved stability by shielding from proteolytic enzymes, and reduced immunogenicity.[14][15] The length of the PEG chain can be precisely controlled to optimize the biophysical properties of the conjugate.[15]
Quantitative Data Presentation
The stability and reactivity of linkers are critical parameters in bioconjugate design. The following tables summarize key quantitative data for the discussed linkers.
Table 1: Stability of Val-Cit Linkers
| Condition | Stability Metric | Result | Reference |
|---|---|---|---|
| Human Plasma | Half-life (t½) | Generally stable; one study reported no significant degradation after 28 days. | [16] |
| Mouse Plasma | % Intact ADC | Unstable; Susceptible to cleavage by Carboxylesterase 1C. >95% loss reported after 14 days. | [16][17] |
| Cathepsin B (in vitro) | Cleavage Rate | Efficient cleavage observed, with rates depending on the specific ADC construct and conditions. |[1] |
Table 2: Stability of SMCC (Thiol-Maleimide) Linkers
| Condition | Stability Metric | Result | Reference |
|---|---|---|---|
| Human Plasma (in vivo) | Clearance | ADCs with SMCC linkers show slightly faster clearance than the total antibody, suggesting some payload loss. | [10] |
| Mouse Plasma (ex vivo) | % Degradation | A study showed ~38% degradation of an SMCC-linked ADC after 120 hours. | [18] |
| In presence of thiols | Linkage Stability | Susceptible to retro-Michael reaction (thiol exchange), but generally more stable than linkers on reduced interchain cysteines. |[10] |
Table 3: Reactivity of NHS-PEG Linkers
| Parameter | Condition | Value/Observation | Reference |
|---|---|---|---|
| Optimal Reaction pH | Amine Conjugation | pH 7.0 - 9.0 (Optimal: 8.3-8.5) | [11][12] |
| Reaction Time | Room Temperature | 30 - 60 minutes | [11][19] |
| Reaction Time | 4°C | ~2 hours | [19][20] |
| Molar Excess (Protein at 1-10 mg/mL) | NHS-PEG : Protein | 20-fold molar excess typically yields 4-6 PEGs per antibody. | [11][19] |
| Hydrolysis Half-life of NHS ester | Aqueous Buffer (pH 8.5) | Increases with lower pH; rapid hydrolysis at high pH competes with amine reaction. |[21] |
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation using SMCC Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody via lysine residues using the heterobifunctional SMCC linker.
Materials:
-
Antibody (Protein-NH₂) in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC Crosslinker (stored at -20°C with desiccant)
-
Anhydrous DMSO or DMF
-
Thiol-containing payload (Payload-SH)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
Procedure:
Step A: Activation of Antibody with SMCC
-
Allow the vial of SMCC to equilibrate to room temperature before opening.
-
Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Adjust the antibody concentration to 1-10 mg/mL in Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final solvent concentration should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[20][22]
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
Step B: Conjugation of Activated Antibody with Thiol-Payload
-
Immediately add the thiol-containing payload to the desalted, maleimide-activated antibody. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[20][23] The reaction should be performed at a pH between 6.5 and 7.5.[8]
-
To stop the reaction, a quenching reagent such as free cysteine can be added to react with any remaining maleimide groups.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other impurities.
-
Characterize the final ADC for DAR, aggregation, and purity using techniques like HIC-HPLC, RP-HPLC, and SEC.
Protocol 2: One-Step Antibody Conjugation using NHS-PEG Linker
This protocol outlines the direct conjugation of an NHS-PEG linker to an antibody's primary amines. This method is often used to PEGylate an antibody or to attach a payload that has been pre-functionalized with a PEG-NHS ester.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
mPEG-NHS ester (stored at -20°C with desiccant)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Desalting columns or dialysis cassettes
Procedure:
-
Equilibrate the vial of mPEG-NHS ester to room temperature before opening.
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[11]
-
Immediately before use, prepare a 10 mM stock solution of mPEG-NHS ester in anhydrous DMSO or DMF.[24]
-
Add the desired molar excess (e.g., 5- to 20-fold) of the mPEG-NHS ester solution to the antibody solution while gently mixing.[14][21]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][19]
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[14][25]
-
Remove excess, unreacted PEG reagent and reaction byproducts by dialysis or using a desalting column.
-
Characterize the PEGylated antibody to determine the degree of PEGylation (e.g., using SDS-PAGE, SEC, or Mass Spectrometry).
Mandatory Visualizations
Diagram 1: General Workflow for Antibody-Drug Conjugation
Caption: A generalized workflow for the production of an antibody-drug conjugate (ADC).
Diagram 2: Mechanism of Val-Cit Linker Cleavage
Caption: Intracellular processing and payload release mechanism for a Val-Cit linker-based ADC.
Diagram 3: HER2 Signaling Pathway and ADC Action
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cphi-online.com [cphi-online.com]
- 7. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 21. benchchem.com [benchchem.com]
- 22. proteochem.com [proteochem.com]
- 23. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 24. broadpharm.com [broadpharm.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Screening 2-amino-N-benzylacetamide Derivatives
Introduction
The 2-amino-N-benzylacetamide scaffold is a versatile structure in medicinal chemistry, serving as a foundation for developing novel therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for screening these derivatives to identify and characterize their biological functions, aimed at researchers, scientists, and professionals in drug development.
Application Note 1: Anticonvulsant Activity
A significant area of investigation for 2-amino-N-benzylacetamide derivatives has been in the treatment of epilepsy.[3][4] Certain derivatives have shown potent anticonvulsant effects in preclinical models, comparable to established drugs.[1] Screening for this activity typically involves in-vivo seizure models and neurotoxicity assessments.
Data Presentation: Anticonvulsant Efficacy
The following table summarizes the in-vivo anticonvulsant activity of selected N-benzyl-2-acetamidopropionamide derivatives, a subset of the 2-amino-N-benzylacetamide class, using the maximal electroshock (MES) seizure test. The Median Effective Dose (ED50) required to protect 50% of the animals from seizures is presented.
| Compound ID | Administration | Test Animal | ED50 (mg/kg) | Reference Drug (Phenytoin) ED50 (mg/kg) | Citation |
| 18 | Intraperitoneal (i.p.) | Mice | 8.3 | 6.5 | [1] |
| 19 | Intraperitoneal (i.p.) | Mice | 17.3 | 6.5 | [1] |
| 18 | Oral (p.o.) | Rats | 3.9 | 23 | [1] |
| 19 | Oral (p.o.) | Rats | 19 | 23 | [1] |
| (R)-18 | Intraperitoneal (i.p.) | Mice | 4.5 | Not Specified | [1] |
| (S)-18 | Intraperitoneal (i.p.) | Mice | >100 | Not Specified | [1] |
Note: Compound 18 is N-benzyl-2-acetamido-3-methoxypropionamide. Compound 19 is N-benzyl-2-acetamido-3-ethoxypropionamide.
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol outlines the procedure for evaluating the anticonvulsant activity of test compounds against maximal electroshock-induced seizures in rodents.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.
Materials:
-
Test compounds (2-amino-N-benzylacetamide derivatives)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., Phenytoin)
-
Male Swiss mice (or Sprague-Dawley rats)
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimate animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Compound Administration:
-
Divide animals into groups (vehicle control, positive control, and test compound groups).
-
Administer the test compounds and controls via the desired route (e.g., intraperitoneal or oral). Doses are typically administered at varying concentrations to determine the ED50.
-
-
MES Induction:
-
At a predetermined time after compound administration (e.g., 30 minutes or 4 hours), induce a seizure.
-
Apply a drop of saline solution to the animal's eyes.
-
Place the corneal electrodes on the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value using probit analysis.
Experimental Protocol: Rotorod Neurotoxicity Assay
This protocol is used to assess motor impairment and potential neurotoxicity of the test compounds.
Objective: To evaluate the effect of a compound on motor coordination and balance.
Materials:
-
Animals treated with test compounds as in the MES test.
-
Rotorod apparatus (a rotating rod).
Procedure:
-
Training: Prior to the experiment, train the animals to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).
-
Testing: At the time of peak effect determined from the MES test, place each animal on the rotorod.
-
Observation: Record whether the animal falls off the rod within the observation period (e.g., 1 minute).
-
Data Analysis: The dose at which 50% of the animals fail the test is defined as the toxic dose (TD50). The Protective Index (PI) can then be calculated as PI = TD50/ED50. A higher PI indicates a better safety profile.[1]
Visualization: In-Vivo Anticonvulsant Screening Workflow
Application Note 2: Antimicrobial Activity
Derivatives of the N-phenylacetamide class have demonstrated notable antibacterial activity against various pathogens.[5][6] The disc diffusion method is a standard preliminary assay to screen for antimicrobial efficacy.
Data Presentation: Antibacterial Activity
The table below presents the antibacterial activity of a representative 2-amino-N-(p-Chlorophenyl) acetamide derivative, evaluated by the disc diffusion method.
| Compound ID | Test Organism | Gram Stain | Zone of Inhibition (mm) | Citation |
| 5d | Staphylococcus aureus ATCC6538p | Positive | 23.5 | [2][5] |
| 5d | Acinetobacter baumannii ATCC19606 | Negative | Moderate-High (value not specified) | [5] |
| 5d | Pseudomonas aeruginosa ATCC27853 | Negative | Moderate-High (value not specified) | [5] |
Experimental Protocol: Agar Disc Diffusion Assay
This protocol describes a standardized method for screening compounds for antibacterial activity.[5]
Objective: To qualitatively assess the antibacterial activity of test compounds by measuring the zone of growth inhibition.
Materials:
-
Test compounds (2-amino-N-benzylacetamide derivatives)
-
Solvent (e.g., Ethyl Acetate or DMSO)
-
Positive control (e.g., Streptomycin or Gentamycin discs)
-
Negative control (solvent-impregnated disc)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Bacterial culture broth (e.g., Tryptic Soy Broth)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Compound Application:
-
Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation & Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger zone diameter indicates higher antibacterial activity.
Application Note 3: Anticancer (Cytotoxicity) Screening
The N-benzylacetamide scaffold has also been investigated for its potential as an anticancer agent. The MTT assay is a widely used colorimetric method to assess the in-vitro cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.[2][7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps to evaluate the cytotoxicity of derivatives against human cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, U87, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualization: General Drug Discovery Workflow
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. irejournals.com [irejournals.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-benzylacetamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-benzylacetamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic routes are:
-
Two-Step Synthesis: This involves the initial synthesis of the intermediate, 2-chloro-N-benzylacetamide, from chloroacetyl chloride and benzylamine. This is followed by the amination of the chloro-intermediate to yield the desired product.
-
Gabriel Synthesis: This method offers a robust alternative to direct amination to avoid potential over-alkylation and the formation of secondary and tertiary amine by-products. It involves the reaction of potassium phthalimide with 2-chloro-N-benzylacetamide, followed by hydrazinolysis to release the primary amine.[1][2]
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reaction of starting materials, degradation of the product, and sub-optimal reaction conditions. For the two-step synthesis, incomplete conversion of 2-chloro-N-benzylacetamide during the amination step is a frequent problem. In the Gabriel synthesis, the hydrazinolysis step might be inefficient.
Q3: What are the major impurities I should be aware of?
A3: Potential impurities include unreacted starting materials such as 2-chloro-N-benzylacetamide, and by-products from side reactions. In the case of direct amination, over-alkylation can lead to the formation of secondary and tertiary amines. The Gabriel synthesis is designed to prevent this, but incomplete reaction can still leave starting materials as impurities.[1]
Q4: How can I effectively purify the final product, this compound?
A4: The final product is a hydrochloride salt, which facilitates purification by crystallization. A common procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and diethyl ether, and allowing it to cool slowly to form crystals. The purity can be assessed by techniques like melting point determination, NMR spectroscopy, and HPLC.
Troubleshooting Guides
Problem: Low Yield in the Two-Step Synthesis (Amination Step)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a higher concentration of ammonia or the aminating agent. |
| Side Reactions | - If using aqueous ammonia, consider using a sealed vessel to maintain pressure and concentration. - To avoid over-alkylation, consider the Gabriel synthesis as an alternative route.[1] |
| Product Degradation | - Avoid excessively high temperatures or prolonged reaction times. - Ensure the work-up procedure is performed promptly after reaction completion. |
Problem: Difficulty with Crystallization of the Hydrochloride Salt
| Potential Cause | Suggested Solution |
| Incorrect Solvent System | - Experiment with different solvent systems. Good candidates include ethanol, methanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate. |
| Presence of Impurities | - Purify the crude product before crystallization using column chromatography. - Wash the crude product with a suitable solvent to remove soluble impurities. |
| Supersaturation Issues | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure product. - Cool the solution slowly to promote the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-chloro-N-benzylacetamide
-
In a well-ventilated fume hood, dissolve benzylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the cooled benzylamine solution dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-N-benzylacetamide, which can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-chloro-N-benzylacetamide (1 equivalent) in a suitable solvent such as ethanol in a sealed pressure vessel.
-
Saturate the solution with ammonia gas at 0 °C or add a concentrated aqueous solution of ammonia (a large excess, e.g., 10-20 equivalents).
-
Seal the vessel and heat the mixture to 50-70 °C for 24-48 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ethanol or diethyl ether until the solution is acidic.
-
Cool the solution to 0-5 °C to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Gabriel Synthesis of 2-amino-N-benzylacetamide
-
Suspend potassium phthalimide (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) in a round-bottom flask.
-
Add 2-chloro-N-benzylacetamide (1 equivalent) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water to precipitate the N-(benzylcarbamoylmethyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5-2 equivalents).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.[1]
-
Cool the mixture, filter off the phthalhydrazide, and wash the solid with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-amino-N-benzylacetamide.
-
For conversion to the hydrochloride salt, follow Step 6-9 from Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-chloro-N-benzylacetamide
| Parameter | Condition 1 | Condition 2 |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 3 hours | 5 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after recrystallization) | >98% | >98% |
Table 2: Troubleshooting Amination of 2-chloro-N-benzylacetamide
| Issue | Parameter Varied | Observation | Outcome |
| Low Conversion | Reaction Time | 24h vs. 48h | Increased conversion with longer time |
| Low Conversion | Temperature | 50 °C vs. 70 °C | Higher temperature improved reaction rate |
| By-product Formation | Aminating Agent | Aqueous NH₃ vs. NH₃ in EtOH | Anhydrous conditions can reduce side reactions |
Visualizations
References
Optimizing reaction conditions for N-benzylation of 2-aminoacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for the N-benzylation of 2-aminoacetamide, a crucial reaction in the synthesis of various pharmaceutical intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the N-benzylation of 2-aminoacetamide, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inappropriate Base: The selected base may be too weak to effectively deprotonate the primary amine of 2-aminoacetamide. 2. Poor Solubility of Reactants: 2-aminoacetamide or its salt may have limited solubility in the chosen solvent, hindering the reaction. 3. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at a reasonable rate. 4. Inactive Benzylating Agent: The benzyl bromide or benzyl chloride may have degraded. | 1. Choice of Base: Employ a stronger base to ensure complete deprotonation. Sodium hydride (NaH) is a more effective choice than weaker bases like potassium carbonate (K₂CO₃)[1][2]. 2. Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of all reactants[1]. 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some N-alkylations, temperatures around 50°C or higher may be necessary[3]. 4. Reagent Quality: Use fresh or purified benzylating agents. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation (Dibenzylation): The initially formed N-benzyl-2-aminoacetamide is more nucleophilic than the starting material and can react further with the benzylating agent to form the dibenzyl product. 2. Side Reactions with the Amide Group: Under harsh basic conditions, the amide N-H could potentially be deprotonated and undergo benzylation, although this is less likely than amine alkylation. | 1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the benzylating agent[1]. Consider slow addition of the benzylating agent to maintain its low concentration in the reaction mixture. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize the formation of the dibenzylated product[1]. |
| Reaction Stalls or is Incomplete | 1. Insufficient Amount of Base: An inadequate amount of base will result in incomplete deprotonation of the 2-aminoacetamide. 2. Presence of Moisture: Water in the reaction will quench strong bases like NaH. | 1. Base Stoichiometry: Use at least one equivalent of a strong base. For bases like NaH, a slight excess (e.g., 1.1-1.2 equivalents) is often used to account for any impurities or reaction with trace water. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[1]. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation During Workup: The presence of DMF or DMSO can lead to emulsion formation during aqueous extraction. 2. Co-elution of Product and Byproducts: The desired product and the dibenzylated byproduct may have similar polarities, making chromatographic separation challenging. | 1. Solvent Removal: If possible, remove the high-boiling solvent under reduced pressure before workup. Alternatively, dilute the reaction mixture with a large volume of water and extract with a suitable organic solvent like ethyl acetate. 2. Optimized Chromatography: Utilize a different solvent system for column chromatography or consider alternative purification techniques such as crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the two main strategies for the N-benzylation of 2-aminoacetamide?
A1: The two primary methods are:
-
Direct N-Alkylation with a Benzyl Halide: This involves the reaction of 2-aminoacetamide with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This is an SN2 reaction[1].
-
Reductive Amination: This is a two-step, one-pot process where 2-aminoacetamide first reacts with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-benzyl-2-aminoacetamide. Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN)[4][5][6].
Q2: Which base is most effective for the direct N-alkylation of 2-aminoacetamide with a benzyl halide?
A2: For direct N-alkylation, a strong base is generally required to achieve complete deprotonation of the primary amine. Sodium hydride (NaH) is a highly effective base for this purpose. Weaker bases like potassium carbonate (K₂CO₃) may result in low conversion rates[1][2].
Q3: What is the most significant side product to watch out for, and how can I minimize its formation?
A3: The most common side product is the dibenzylated product, N,N-dibenzyl-2-aminoacetamide. This forms because the mono-benzylated product is often more nucleophilic than the starting amine. To minimize its formation, you can use a controlled amount of the benzylating agent (a slight excess, around 1.1 equivalents) and monitor the reaction's progress closely to avoid extended reaction times after the starting material has been consumed[1].
Q4: What are the advantages of using reductive amination over direct alkylation?
A4: Reductive amination can be a milder method and often avoids the formation of over-alkylated byproducts. Since the imine is formed and then reduced in the same pot, the concentration of the more nucleophilic secondary amine is kept low, thus disfavoring a second alkylation. This method is also considered part of green chemistry as it can be performed catalytically in one pot under mild conditions[5].
Q5: Can the amide group of 2-aminoacetamide interfere with the reaction?
A5: While the primary amine is significantly more nucleophilic and basic than the amide nitrogen, under very strong basic conditions and high temperatures, there is a possibility of deprotonating the amide N-H. However, N-alkylation of the primary amine is the overwhelmingly favored pathway.
Experimental Protocols
Protocol 1: N-Benzylation using Benzyl Bromide and Sodium Hydride
This protocol is adapted from procedures for the N-alkylation of similar amino acid derivatives[1].
Materials:
-
2-Aminoacetamide
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminoacetamide (1.0 eq) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring until gas evolution ceases (approximately 1 hour).
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with Benzaldehyde and Sodium Borohydride
This protocol is based on general procedures for reductive amination[4][7].
Materials:
-
2-Aminoacetamide
-
Benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminoacetamide (1.0 eq) and benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the imine is fully consumed as indicated by TLC.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for N-benzylation via direct alkylation.
Caption: Troubleshooting logic for low yield in N-benzylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 7. air.unimi.it [air.unimi.it]
Technical Support Center: 2-Amino-N-benzylacetamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-N-benzylacetamide hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound (CAS No. 20432-97-7) is a white crystalline powder with the molecular formula C₉H₁₂N₂O·HCl.[1] It serves as a versatile building block in organic synthesis, particularly in the preparation of peptides and peptidomimetics due to its amino acid-like structure. It is also a key intermediate in the development of novel pharmaceutical compounds.
2. What are the recommended storage conditions for this compound?
It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Storage at room temperature is generally acceptable.[1]
3. What are the primary safety precautions when handling this compound?
When handling this compound, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust and ensure proper containment to prevent contact with skin and eyes.[2]
4. Is this compound stable in solution?
As an amide, this compound may be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures. For aqueous solutions, it is advisable to use them fresh or store them at low temperatures (e.g., -20°C) for short periods. The hydrochloride salt form generally imparts greater stability in acidic solutions.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete dissolution of starting material. | Refer to the solubility table below and consider using a co-solvent. Gentle heating may aid dissolution, but monitor for potential degradation. |
| Degradation of the compound. | Avoid high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. | |
| Poor activation of a coupled carboxylic acid. | If using in peptide synthesis, ensure your coupling reagents (e.g., HATU, HBTU) are fresh and used in the correct stoichiometry. | |
| Steric hindrance. | For sterically hindered coupling partners, consider using a more potent coupling reagent or extending the reaction time at a moderate temperature. |
Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in HPLC | Unreacted starting materials. | Improve reaction conditions by increasing reaction time, temperature (cautiously), or using a slight excess of one reactant. |
| Side-product formation (e.g., self-condensation). | Control the addition rate of reagents. Running the reaction at a lower temperature may improve selectivity. | |
| Hydrolysis of the amide bond. | Ensure anhydrous conditions if the reaction is sensitive to water. | |
| Product is difficult to purify | Similar polarity of product and impurities. | Consider alternative purification methods such as recrystallization from a different solvent system or preparative HPLC. For column chromatography, try a different eluent system or a different stationary phase. |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O·HCl |
| Molecular Weight | 200.7 g/mol [1] |
| Appearance | White crystalline powder |
| Purity | Typically ≥98%[1] |
| Storage | Room temperature, in a dry and cool place[1][2] |
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water. |
| Methanol | Soluble | Generally a good solvent for polar organic molecules. |
| Ethanol | Soluble | Similar to methanol, but may require slight heating. |
| DMSO | Soluble | A good solvent for a wide range of organic compounds. |
| DMF | Soluble | Another common solvent for organic synthesis. |
| Dichloromethane (DCM) | Sparingly soluble to insoluble | The hydrochloride salt significantly reduces solubility in non-polar solvents. Neutralization to the free base may be required for solubility. |
| Ethyl Acetate | Sparingly soluble to insoluble | Similar to DCM, the salt form is not expected to be highly soluble. |
Experimental Protocols
General Protocol for Peptide Coupling
This protocol provides a general guideline for using this compound in a peptide coupling reaction.
-
Preparation of the Amine Component:
-
Dissolve this compound (1.2 equivalents) in a suitable solvent such as DMF or DMSO.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) to neutralize the hydrochloride and free the primary amine. Stir for 10-15 minutes at room temperature.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (1 equivalent) in an appropriate solvent (e.g., DMF).
-
Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2.2 equivalents).
-
Stir the mixture for 5-10 minutes at room temperature to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the solution of the free amine of 2-amino-N-benzylacetamide.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: General workflow for a peptide coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Improving yield and purity of 2-amino-N-benzylacetamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 2-amino-N-benzylacetamide hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification processes, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low or no product yield in amide synthesis can stem from several factors, primarily related to starting materials, reaction conditions, or workup procedures.[1]
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Problem: Incomplete reaction. TLC or LC-MS analysis shows significant amounts of unreacted benzylamine or the amino acid derivative.
-
Cause A: Inefficient Amine Nucleophile. If the reaction is performed under acidic conditions without a sufficient base, the primary amine of benzylamine can be protonated, rendering it non-nucleophilic.[1]
-
Solution A: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. Typically, 2-3 equivalents are used to neutralize the hydrochloride salt of the amino starting material and the HCl generated during the reaction.
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Cause B: Poor Activation of Carboxylic Acid. If using a coupling agent (e.g., EDC, HATU), it may have degraded due to moisture or improper storage.
-
Solution B: Use fresh or properly stored coupling reagents. Consider adding coupling additives like HOBt or OxymaPure, which can improve efficiency and suppress side reactions.[1]
-
Cause C: Steric Hindrance. While less of an issue with glycine and benzylamine, bulky protecting groups or substrates can slow down the reaction.[1]
-
Solution C: Increase the reaction temperature or extend the reaction time. Monitor progress closely by TLC or LC-MS.
-
-
Problem: Product loss during workup.
-
Cause A: Emulsion Formation. Emulsions can form during the aqueous extraction, trapping the product between the organic and aqueous layers.
-
Solution A: To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®.[2]
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Cause B: Product Solubility. The free base (2-amino-N-benzylacetamide) may have some solubility in water, leading to losses during aqueous washes.
-
Solution B: Minimize the volume of water used for extraction. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots indicates side products or unreacted starting materials.
-
Impurity A: Unreacted Starting Materials. Spots corresponding to benzylamine or the N-protected glycine.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. These can typically be removed during purification.
-
-
Impurity B: Diacylated Product. The newly formed secondary amine could potentially react with another molecule of the activated acid, though this is less likely if the primary amine is more reactive.
-
Solution: Use a slight excess (1.05-1.2 equivalents) of the amine starting material relative to the acid to minimize this. This impurity can be separated by column chromatography.
-
-
Impurity C: Hydrolysis of Activated Ester. If there is water in the reaction, the activated carboxylic acid intermediate can hydrolyze back to the starting acid.[1]
-
Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q3: I am having difficulty purifying the final hydrochloride salt. What can I do?
Purification of amine hydrochloride salts can be challenging due to their polarity and solubility characteristics.
-
Problem: The hydrochloride salt will not crystallize.
-
Cause A: Presence of Impurities. Impurities can significantly inhibit crystallization.[3]
-
Solution A: First, ensure the free base is pure before forming the salt. Purify the free base using flash column chromatography. Then, attempt the salt formation and crystallization again.
-
Cause B: Incorrect Solvent System. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4]
-
Solution B: Screen a variety of solvent systems. For polar amine salts, common choices include isopropanol, ethanol/diethyl ether mixtures, or methanol/ethyl acetate mixtures.[3] The salt is often dissolved in a minimal amount of hot alcohol, and then a less polar solvent (the "anti-solvent") is added dropwise until the solution becomes cloudy. Re-heating to clarify and then slow cooling can induce crystallization.
-
-
Problem: The product oils out instead of crystallizing.
-
Cause: The melting point of the compound or an impure mixture is lower than the temperature of the crystallization solution.
-
Solution: Try using a lower-boiling point solvent system. Alternatively, dissolve the oil in a small amount of solvent, add a seed crystal (if available) or scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization, and allow it to stand at a lower temperature for an extended period.
-
-
Problem: The salt is a fine powder that is difficult to filter.
-
Cause: The salt crashed out of solution too quickly.
-
Solution: Redissolve the salt by heating and allow it to cool much more slowly. Insulating the flask can promote the formation of larger, more easily filterable crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard synthetic route for this compound?
A common and reliable method involves the coupling of an N-protected amino acid, such as Boc-glycine (tert-butyloxycarbonyl-glycine), with benzylamine, followed by deprotection and salt formation. This avoids side reactions associated with using chloroacetyl chloride, such as over-alkylation.
Q2: How do I choose the best solvent for the initial coupling reaction?
Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for amide coupling reactions. DCM is volatile and easy to remove, while DMF is a polar aprotic solvent that can help dissolve less soluble starting materials. Ensure the chosen solvent is anhydrous to prevent hydrolysis of reagents.[1]
Q3: How do I convert the purified free base (2-amino-N-benzylacetamide) to the hydrochloride salt?
Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol. Then, add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate from the solution and can be collected by filtration.[3]
Q4: What analytical techniques are recommended for purity assessment?
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Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial purity checks.
-
High-Performance Liquid Chromatography (HPLC): To obtain accurate quantitative data on purity levels.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
The selection of appropriate solvents and bases is critical for optimizing reaction yield and facilitating purification. The following tables provide illustrative data based on general principles of amide synthesis and recrystallization.
Table 1: Illustrative Effect of Base on Amide Coupling Yield (Reaction: Boc-glycine + Benzylamine, EDC, DCM, RT, 12h)
| Entry | Base (equivalents) | Yield (%) | Purity (by HPLC, %) | Notes |
| 1 | None | < 10% | - | Incomplete reaction; starting materials remain. |
| 2 | Triethylamine (2.0) | 85% | 96% | Good conversion, standard conditions. |
| 3 | DIPEA (2.0) | 88% | 97% | Slightly higher yield, useful for sterically hindered substrates. |
| 4 | Pyridine (2.0) | 75% | 94% | Can act as a nucleophilic catalyst but may be harder to remove. |
Table 2: Example Solvent Systems for Recrystallization of Amine HCl Salts
| Entry | Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Notes |
| 1 | Isopropanol (IPA) | Low | High | Good | A common first choice for polar salts. |
| 2 | Ethanol / Diethyl Ether | Low | High (in EtOH) | Good to Excellent | Ether is added as an anti-solvent to the hot ethanol solution. |
| 3 | Methanol / Ethyl Acetate | Low | High (in MeOH) | Variable | Similar to the EtOH/Ether system. Can sometimes yield fine needles. |
| 4 | Water | High | Very High | Poor | Generally not recommended as the high solubility leads to poor recovery.[5] |
| 5 | Acetone | Low | Moderate | Fair | May be effective if other systems fail. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-amino-N-benzylacetamide
-
Setup: To a round-bottomed flask under a nitrogen atmosphere, add Boc-glycine (1.0 eq), dichloromethane (DCM, approx. 0.1 M), and benzylamine (1.05 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the solution. If using EDC, add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected amide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection and Formation of this compound
-
Setup: Dissolve the purified N-Boc-2-amino-N-benzylacetamide (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C and slowly add a solution of 4M HCl in dioxane or bubble anhydrous HCl gas through the solution until saturation.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed. The product will often precipitate during the reaction.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under vacuum to yield this compound.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent system (e.g., isopropanol) from screening tests (see Table 2).
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., using a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting common issues in the synthesis and purification process.
References
Stability issues of 2-amino-N-benzylacetamide hydrochloride in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-amino-N-benzylacetamide hydrochloride in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The pH of the solution is a critical factor. The amide linkage is susceptible to both acid and base-catalyzed hydrolysis. The primary amine hydrochloride salt is generally more stable in acidic conditions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions, including hydrolysis.[1]
-
Solvent: The type of solvent can influence the solubility and stability of the compound. Protic solvents like water can participate in hydrolysis reactions.
-
Presence of other chemical species: Buffering agents, metal ions, and other excipients can potentially interact with the molecule and affect its stability.[1]
-
Light and Oxygen: While hydrolysis is often the primary concern, exposure to light and oxygen can lead to photolytic and oxidative degradation, respectively.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: The most probable degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of 2-aminoacetic acid (glycine) and benzylamine.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and effective method. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for their quantification over time. Other techniques such as Mass Spectrometry (MS) can be used to identify the degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: While specific data is unavailable, based on general principles for similar compounds, it is recommended to store aqueous stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from light. For long-term storage, preparing fresh solutions is advisable. If the solution is to be stored, it should ideally be in a slightly acidic buffer to maintain the protonated state of the primary amine and minimize base-catalyzed hydrolysis of the amide.
Troubleshooting Guides
This section provides guidance on common issues encountered during the handling and use of this compound solutions.
Issue 1: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps |
| pH Shift: | The solubility of amine hydrochloride salts can be pH-dependent. An increase in pH can lead to the formation of the less soluble free base, causing precipitation. Measure the pH of the solution. If it has shifted towards neutral or basic, adjust it to a more acidic pH (e.g., pH 3-5) using a suitable buffer or a dilute acid. |
| Concentration Exceeds Solubility: | The concentration of the compound in the chosen solvent may be too high. Try preparing a more dilute solution. You can also gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Common Ion Effect: | If the solution contains a high concentration of chloride ions from other sources (e.g., high molarity HCl), it may decrease the solubility of the hydrochloride salt. If possible, use a different acid for pH adjustment or a buffer system with a different counter-ion. |
| Degradation: | Precipitation could be due to the formation of insoluble degradation products. Analyze the precipitate and the supernatant using techniques like HPLC or MS to identify the components. |
Issue 2: Loss of Potency or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation: | The compound may have degraded over time due to factors like pH, temperature, or light exposure. It is crucial to use freshly prepared solutions whenever possible. If using a stored solution, its integrity should be verified by a suitable analytical method like HPLC before use. |
| Inaccurate Initial Weighing or Dilution: | Errors in preparing the stock solution can lead to incorrect concentrations. Re-prepare the solution, ensuring accurate weighing and dilution steps. |
| Interaction with Other Components in the Assay: | The compound may be interacting with other reagents in your experimental setup. Perform control experiments to identify any potential incompatibilities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a suitable C18 column and UV detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period.
-
Thermal Degradation: Incubate the stock solution (in a sealed vial) at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).
-
Run a gradient elution to separate compounds with a wide range of polarities. For example, start with a low percentage of acetonitrile and gradually increase it.
-
-
Detection: Use a UV detector at a wavelength where the parent compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Postulated primary degradation pathway.
Caption: Experimental workflow for forced degradation studies.
References
Troubleshooting solubility of 2-amino-N-benzylacetamide hydrochloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-N-benzylacetamide hydrochloride in organic solvents.
Troubleshooting Guide
Issue: Poor solubility of this compound in a desired organic solvent.
This guide provides a systematic approach to address solubility issues, starting with simple techniques and progressing to chemical modification.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is the salt of an amine, which makes it a polar compound.[1] As a white crystalline powder with a molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol , it is generally more soluble in polar solvents and has limited solubility in non-polar organic solvents.[2]
Q2: In which organic solvents is this compound most likely to be soluble?
A2: Based on its polar nature, the compound is expected to have better solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its solubility in non-polar solvents like hexanes and toluene is expected to be low.
Q3: I am struggling to dissolve the compound in my reaction solvent. What simple steps can I take?
A3: You can try the following physical methods to improve solubility:
-
Vigorous Stirring: Ensure the mixture is well-agitated to maximize the interaction between the solute and the solvent.[1]
-
Gentle Heating: Warming the mixture can increase both the rate of dissolution and the solubility limit.[1] However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent system can be an effective strategy.[3] If your primary reaction solvent is non-polar, adding a small amount of a miscible polar solvent in which the compound is more soluble (e.g., methanol or ethanol) can significantly improve the overall solubility.
Q5: My compound is still not dissolving, even with heating and co-solvents. What is the next step?
A5: If physical methods fail, the most reliable approach is to convert the hydrochloride salt to its free amine form.[1] The free amine is significantly less polar and will be more soluble in a wider range of organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1]
Q6: How do I convert the hydrochloride salt to the free amine?
A6: This is achieved by neutralizing the hydrochloride with a mild base. A common method involves dissolving or suspending the hydrochloride salt in a suitable solvent and adding a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This will precipitate the amine hydrochloride salt of the base, leaving the desired free amine in solution. For a detailed procedure, refer to the Experimental Protocols section.
Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on general chemical principles for amine hydrochloride salts.
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Protic | Water, Methanol, Ethanol | High | The charged nature of the hydrochloride salt favors interaction with polar protic solvents.[1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Good solubility is expected due to the polarity of these solvents. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Solubility may be limited.[1] |
| Ethers | Diethyl ether, THF | Low | These solvents are generally not polar enough to effectively dissolve the salt.[1][4] |
| Aromatic | Toluene, Benzene | Very Low | Non-polar aromatic solvents are poor choices for dissolving this polar salt.[4] |
| Aliphatic | Hexanes, Pentane | Very Low | As highly non-polar solvents, they are unsuitable for dissolving this compound.[4] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
-
Preparation: Add a known mass (e.g., 10 mg) of this compound to a vial.
-
Solvent Addition: Add the desired solvent in small, measured increments (e.g., 0.1 mL).
-
Mixing: After each addition, vigorously stir or vortex the mixture at a constant temperature for a set period (e.g., 1-2 minutes).
-
Observation: Observe if the solid completely dissolves.
-
Endpoint: Continue adding solvent until the solid is fully dissolved. The solubility can then be expressed in terms of mg/mL.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently warm the mixture and observe for any change in solubility. Note the temperature at which dissolution occurs.
Protocol 2: Conversion of this compound to its Free Amine
This protocol describes the neutralization of the hydrochloride salt to its more organic-soluble free amine form.
Caption: Experimental workflow for the conversion of a hydrochloride salt to its free amine.
Detailed Steps:
-
Suspension: Suspend the this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cooling: Cool the suspension to 0 °C using an ice bath.[1]
-
Base Addition: Slowly add 1.0 to 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the stirred suspension.[1]
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes.[1] During this time, the hydrochloride salt will react to form the soluble free amine and the insoluble hydrochloride salt of the tertiary amine, which often appears as a white precipitate.[1]
-
Usage or Isolation:
-
Direct Use: The resulting solution containing the dissolved free amine can often be used directly in the subsequent reaction.[1]
-
Isolation: If isolation of the free amine is required, the precipitated salt can be removed by filtration. The filtrate can then be washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the free amine.[1]
-
Caution: Free amines can be less stable than their hydrochloride salts and may be susceptible to degradation over time. It is often recommended to prepare the free amine immediately before its intended use.[1]
References
Byproduct formation in the synthesis of N-benzylacetamides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylacetamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude product of an N-benzylacetamide synthesis?
The most common impurities are typically unreacted starting materials (benzylamine and the acetylating agent), the diacylation byproduct (N,N-diacetylbenzylamine), and excess base or salts from the reaction workup. The presence and amount of each impurity depend heavily on the reaction conditions, such as stoichiometry, temperature, and reaction time.
Q2: My reaction seems to be complete by TLC, but my yield is low. What are the potential causes?
Low yields can arise from several factors even if the starting material is fully consumed. Potential causes include:
-
Product Solubility: The product might have some solubility in the wash solutions during workup, leading to loss.
-
Mechanical Losses: Product may be lost during transfers, filtration, or other physical handling steps.
-
Side Reactions: The formation of soluble or volatile byproducts that are not easily detected by Thin Layer Chromatography (TLC).
-
Incomplete Crystallization: If purification is done by recrystallization, using too much solvent or cooling the solution too quickly can result in a significant portion of the product remaining in the mother liquor.[1]
Q3: What is diacylation and how can I prevent it?
Diacylation is the formation of N,N-diacetylbenzylamine, where a second acetyl group is added to the nitrogen atom of the newly formed N-benzylacetamide. This occurs when the product amide, which is still nucleophilic, reacts with another equivalent of a highly reactive acetylating agent (like acetyl chloride or acetic anhydride).
To prevent diacylation:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent. A molar ratio of 1:1 or a slight excess of the amine is often recommended.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second acylation, which typically requires more energy.
-
Slow Addition: Add the acetylating agent dropwise to the solution of benzylamine. This maintains a low instantaneous concentration of the acetylating agent, favoring the more reactive primary amine over the less reactive secondary amide.[2]
Q4: How can I effectively remove unreacted benzylamine from my crude product?
Unreacted benzylamine, being a basic compound, can be easily removed during the workup procedure. Washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl), will convert the benzylamine into its water-soluble ammonium salt, which will then partition into the aqueous layer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of unreacted starting materials in the product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Purity: Degradation of the acetylating agent (e.g., hydrolysis of acetyl chloride). | 1. Increase reaction time or gently warm the reaction mixture. Monitor progress by TLC. 2. Use freshly opened or purified reagents. |
| Presence of a less polar byproduct (higher Rf on TLC) | Diacylation: Formation of N,N-diacetylbenzylamine, which is less polar than the desired mono-acetylated product. | 1. See FAQ Q3 for prevention strategies. 2. Purify the crude product using column chromatography. The diacylated product will elute first.[3] |
| Product "oils out" during recrystallization instead of forming crystals | 1. High Impurity Level: Significant amounts of impurities can depress the melting point and inhibit crystallization. 2. Incorrect Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product. 3. Rapid Cooling: Cooling the solution too quickly can prevent proper crystal lattice formation.[4] | 1. First, attempt to remove impurities by washing with acidic/basic solutions. If the issue persists, use column chromatography for purification before recrystallization. 2. Choose a lower-boiling point solvent or use a solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[5] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Broad or low melting point of the final product | Presence of Impurities: The product is still contaminated with starting materials, byproducts, or residual solvent. | 1. Perform another recrystallization, ensuring the crystals are washed with a small amount of cold solvent.[1] 2. Dry the product thoroughly under vacuum to remove any trapped solvent. |
Quantitative Data Summary
While specific data for N-benzylacetamide is dispersed, the following table, adapted from the optimization of a similar enzymatic synthesis of N-benzyl acetoacetamide, illustrates how reaction parameters can influence yield. This highlights the importance of systematic optimization.
| Entry | Solvent | Temperature (°C) | Amine Equivalents | Residence Time (min) | Yield (%) |
| 1 | Toluene | 60 | 2.0 | 5.0 | <20 |
| 2 | Acetonitrile | 40 | 1.5 | 7.5 | 55 |
| 3 | t-BuOH | 50 | 3.0 | 2.5 | 78 |
| 4 | MTBE | 55 | 2.5 | 4.0 | >99 |
Data adapted from a study on N-benzyl acetoacetamide synthesis and is for illustrative purposes.[6][7]
Experimental Protocols
Protocol 1: General Synthesis of N-benzylacetamide via Acetylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and a suitable solvent (e.g., dichloromethane or ethyl acetate). If a base is required (e.g., triethylamine or pyridine, 1.1 eq), add it to this solution.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 eq) to the stirred solution dropwise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of benzylamine.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). An ideal solvent dissolves the compound well when hot but poorly when cold.[5][9]
-
Dissolution: Place the crude N-benzylacetamide in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualized Workflows and Mechanisms
Below are diagrams illustrating key processes and reaction pathways involved in the synthesis of N-benzylacetamide.
Caption: Reaction pathway for N-benzylacetamide synthesis and byproduct formation.
Caption: Logical workflow for troubleshooting product impurities.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Salt Formation of 2-amino-N-benzylacetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the salt formation of 2-amino-N-benzylacetamide. The aim is to address common experimental challenges and provide a structured approach to salt selection and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is salt formation important for an Active Pharmaceutical Ingredient (API) like 2-amino-N-benzylacetamide?
A1: Salt formation is a critical strategy in drug development to modify and optimize the physicochemical properties of an API without altering its pharmacological activity.[1][2] For a weakly basic compound like 2-amino-N-benzylacetamide, forming a salt can significantly improve properties such as aqueous solubility, dissolution rate, stability (chemical and physical), hygroscopicity, and manufacturability (e.g., crystallinity, flowability).[1][3][4] An ideal salt form balances enhanced solubility and stability, which is crucial for achieving desired bioavailability and ensuring a stable, manufacturable drug product.[5]
Q2: What are the initial steps before starting a salt screening experiment?
A2: Before screening, it is essential to characterize the free form (free base) of 2-amino-N-benzylacetamide. Key initial steps include:
-
Determine the pKa: The pKa of the ionizable group (the primary amine) is crucial. For a stable salt to form, a general guideline is that the pKa of the basic API and the pKa of the acidic counterion should have a difference of at least 2-3 pH units.[6][7]
-
Assess Solubility: Determine the solubility of the free base in various solvents (aqueous and organic). This helps in selecting appropriate solvent systems for the screening process.[8]
-
Characterize the Solid State: Analyze the free base using techniques like Powder X-ray Diffraction (PXRD) to determine its crystallinity (or lack thereof) and Differential Scanning Calorimetry (DSC) to find its melting point.[9]
Q3: How do I select appropriate counterions for 2-amino-N-benzylacetamide?
A3: Counterions should be selected from a list of pharmaceutically acceptable acids.[3] The selection is guided by the pKa difference rule mentioned above. For 2-amino-N-benzylacetamide (a base), you would select acidic counterions. A tiered approach is often effective:
-
Tier 1 (High Priority): Strong acids like hydrochloric (HCl), sulfuric, and methanesulfonic (mesylate) acids are often screened first as they are highly likely to form stable, crystalline salts.
-
Tier 2 (Medium Priority): Dicarboxylic acids (e.g., tartaric, maleic, fumaric) and hydroxy acids (e.g., citric) can offer different properties and are good candidates.
-
Tier 3 (Lower Priority): Other organic acids like benzoic or acetic acid can be explored if the initial tiers do not yield a suitable candidate.
Troubleshooting Guide
Q4: My salt screening experiment resulted in an oil or amorphous solid instead of crystals. What should I do?
A4: The formation of oils or amorphous material is a common challenge, indicating that immediate crystallization did not occur under the experimental conditions.
Possible Causes:
-
The salt has low lattice energy and a high affinity for the solvent.
-
Rapid precipitation occurred, preventing orderly crystal lattice formation.
-
The solvent system is not optimal for crystallization.
Troubleshooting Steps:
-
Solvent Variation: Attempt crystallization from a range of solvents with different polarities. Anti-solvent addition (adding a solvent in which the salt is poorly soluble to a solution of the salt) can induce crystallization.
-
Temperature Cycling: Subject the oily or amorphous material to controlled heating and cooling cycles. This can provide the thermodynamic and kinetic energy needed for nucleation and crystal growth.
-
Maturation/Slurrying: Store the sample as a slurry in the mother liquor or a different solvent system for an extended period (days to weeks), with agitation. This allows for solvent-mediated transformation to a more stable crystalline form.
-
Evaporation Rate: If using an evaporative method, slow down the rate of solvent removal. Slow evaporation provides more time for crystals to form.
Q5: The yield of my crystalline salt is very low. How can I improve it?
A5: Low yield can be due to high solubility of the salt in the chosen solvent system or incomplete reaction.
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure the molar ratio of 2-amino-N-benzylacetamide to the counterion is correct (typically 1:1, but can vary). An excess of either component may be necessary in some cases.
-
Solvent Selection: Choose a solvent system where the free base and acid are reasonably soluble, but the resulting salt has low solubility, thus promoting precipitation.
-
Concentration & Temperature: Increase the initial concentration of reactants. After salt formation, slowly cooling the solution can decrease the salt's solubility and improve the crystalline yield.
-
pH Adjustment: For salts of weak acids and bases, the pH of the solution is critical. Adjusting the pH can drive the equilibrium towards salt formation and precipitation.
Q6: The salt I formed is highly hygroscopic. What are my options?
A6: Hygroscopicity, the tendency to absorb moisture from the air, can negatively impact the stability, processability, and appearance of the API.[][11]
Troubleshooting Steps:
-
Screen Other Counterions: This is the most effective approach. Different salt forms of the same API can have vastly different hygroscopic profiles.[7] The goal is to find a salt that is non-hygroscopic or only slightly hygroscopic.
-
Polymorph Screening: The observed hygroscopicity might be related to a specific crystalline form (polymorph) of the salt. A comprehensive polymorph screen may reveal a less hygroscopic, more stable crystalline form.
-
Formulation Strategies: If a hygroscopic salt is the only viable option due to other superior properties (e.g., solubility), the issue can be managed through formulation (e.g., using protective excipients) and controlled-humidity manufacturing and packaging.[]
Data Presentation
Note: The following data is illustrative for 2-amino-N-benzylacetamide (API-B) and demonstrates how to structure experimental results.
Table 1: Illustrative Salt Screening Results for API-B
| Counterion | pKa (Acid) | Solvent System | Stoichiometry (API:Acid) | Result |
|---|---|---|---|---|
| Hydrochloric Acid | -7.0 | Ethanol/Water | 1:1 | Crystalline Solid |
| Sulfuric Acid | -3.0 | Isopropanol | 2:1 | Crystalline Solid |
| Maleic Acid | 1.9 | Acetone | 1:1 | Oil |
| Tartaric Acid | 2.9 | Methanol | 1:1 | Amorphous Solid |
| Mesylic Acid | -1.9 | Ethyl Acetate | 1:1 | Crystalline Solid |
Table 2: Physicochemical Properties of Selected Crystalline Salts of API-B
| Salt Form | Aqueous Solubility (mg/mL at 25°C) | Melting Point (°C, by DSC) | Hygroscopicity Classification* |
|---|---|---|---|
| API-B Free Base | 0.8 | 85.2 | Slightly Hygroscopic |
| API-B HCl | 45.5 | 175.4 | Hygroscopic |
| API-B Mesylate | 32.1 | 152.8 | Slightly Hygroscopic |
| API-B Sulfate | 15.3 | 210.1 | Non-Hygroscopic |
*Based on European Pharmacopoeia classification after 24h at 25°C/80% RH.[12]
Experimental Protocols
Protocol 1: High-Throughput Salt Screening via Slurry Crystallization
-
Preparation: Dispense 10-20 mg of 2-amino-N-benzylacetamide free base into each well of a 96-well plate.
-
Reagent Addition: Add a stoichiometric equivalent (e.g., 1.0 eq) of the selected counterion acid from a stock solution to each well.
-
Solvent Addition: Add a predetermined volume (e.g., 200 µL) of the screening solvent (e.g., ethanol, acetone, isopropanol) to each well.
-
Equilibration: Seal the plate and agitate at a controlled temperature (e.g., 25°C) for 24-48 hours. Temperature cycling (e.g., 8 hours at 40°C followed by 16 hours at 5°C) can also be employed.
-
Isolation: Centrifuge the plate to pellet any solids. Carefully remove the supernatant.
-
Drying: Dry the solids under vacuum or a gentle stream of nitrogen.
-
Analysis: Analyze the resulting solids from each well using high-throughput Powder X-ray Diffraction (PXRD) to assess crystallinity and identify new solid forms.
Protocol 2: Characterization of Salt Forms
-
Powder X-ray Diffraction (PXRD): Use PXRD to confirm the formation of a new crystalline salt. A unique diffraction pattern compared to the starting materials (free base and counterion) indicates a new solid phase. It is the primary tool for identifying crystallinity and polymorphism.[9][13]
-
Differential Scanning Calorimetry (DSC): Perform DSC to determine the melting point and other thermal events (e.g., desolvation, polymorphic transitions) of the salt.[9][14] A sharp endotherm is indicative of a crystalline material.
-
Thermogravimetric Analysis (TGA): Use TGA to assess the thermal stability and determine the presence of water or residual solvent in the salt form.[9][14][15] A weight loss at temperatures below 100-120°C often corresponds to the loss of water or volatile solvents.
-
Dynamic Vapor Sorption (DVS): To quantitatively assess hygroscopicity, perform DVS.[] This technique measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature, providing a detailed moisture sorption-desorption profile.[]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Semantic Scholar [semanticscholar.org]
- 5. improvedpharma.com [improvedpharma.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. milliyasrcollege.org [milliyasrcollege.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of N-benzylacetamide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of N-benzylacetamide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-benzylacetamide?
A1: N-benzylacetamide primarily degrades through two main pathways:
-
Metabolic Transformation: In biological systems, N-benzylacetamide is a major metabolite of the drug Benznidazole, formed primarily through hepatic metabolism.[1][2] This process involves enzymatic cleavage of the parent drug.
-
Chemical Hydrolysis: Like other amides, N-benzylacetamide can undergo hydrolysis of its amide bond under both acidic and basic conditions to yield benzylamine and acetic acid.[3][4][5][6]
Q2: What are the expected degradation products of N-benzylacetamide?
A2: The primary degradation products from the hydrolysis of N-benzylacetamide are benzylamine and acetic acid. In the context of its formation from Benznidazole, N-benzylacetamide is itself a metabolic product.[1] Further metabolism in vivo may lead to other conjugates, such as glucuronides, before excretion.
Q3: What analytical techniques are suitable for monitoring the degradation of N-benzylacetamide?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS/MS) are highly effective for separating and identifying N-benzylacetamide and its degradation products.[2][7] These methods are sensitive and can quantify the parent compound and its metabolites in complex matrices like plasma.[2]
Q4: How can I assess the stability of my N-benzylacetamide compound during storage?
A4: To ensure the stability of N-benzylacetamide, it is recommended to store it as a solid in a tightly sealed container at low temperatures (-20°C or below), protected from light and moisture. For solutions, prepare them fresh before use. If storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.[8] Stability can be monitored by periodically analyzing samples using a validated HPLC or LC-MS method to check for the appearance of degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation of N-benzylacetamide observed in my in-vitro experiment. | Incorrect pH: The pH of the medium may not be optimal for the intended degradation pathway (acidic or basic hydrolysis). | Verify and adjust the pH of your reaction mixture. For acid-catalyzed hydrolysis, a strong acid is typically required. For base-catalyzed hydrolysis, a strong base and heat may be necessary.[5][6] |
| Low Temperature: The reaction temperature may be too low for hydrolysis to occur at a noticeable rate. | Increase the reaction temperature. Amide hydrolysis often requires heating for extended periods.[5] | |
| Enzyme Inactivity (for enzymatic studies): The enzyme used for degradation may be inactive or inhibited. | Check the activity of your enzyme stock. Ensure that the buffer conditions (pH, ionic strength, co-factors) are optimal for the specific enzyme. Run a positive control with a known substrate for the enzyme. | |
| Multiple unexpected peaks in my chromatogram. | Side Reactions: The reaction conditions may be promoting side reactions or further degradation of the primary products. | Optimize reaction conditions (e.g., temperature, pH, reaction time) to favor the desired degradation pathway. Use a milder acid or base if possible. |
| Sample Contamination: The sample may be contaminated with impurities from the starting material or solvents. | Use high-purity solvents and reagents. Analyze a blank sample (solvent only) and a sample of the starting material to identify any pre-existing impurities. | |
| Poor separation of N-benzylacetamide and its degradation products in HPLC. | Inappropriate HPLC Method: The mobile phase, column, or gradient may not be suitable for separating the compounds of interest. | Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid for better peak shape) is a good starting point.[7] Optimize the gradient to achieve better resolution. |
| Difficulty in detecting degradation products by LC-MS. | Low Abundance of Products: The degradation products may be present at concentrations below the detection limit of the instrument. | Concentrate the sample before analysis. Optimize the MS parameters (e.g., ionization source, collision energy) for the specific degradation products. |
| Ion Suppression: Components of the sample matrix (e.g., salts from buffers) may be suppressing the ionization of the analytes. | Prepare samples using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to remove interfering matrix components. |
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis of N-benzylacetamide
Objective: To induce and monitor the acid-catalyzed degradation of N-benzylacetamide.
Materials:
-
N-benzylacetamide
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and UV or MS detector
-
pH meter
-
Thermostatic water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of N-benzylacetamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Reaction Setup: In a reaction vial, add a known volume of the N-benzylacetamide stock solution and an equal volume of 1 M HCl.
-
Incubation: Place the vial in a thermostatic water bath set to a specific temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots from the reaction mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the collected aliquots with an equivalent amount of 1 M NaOH to stop the reaction.
-
Sample Analysis: Dilute the neutralized samples with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining N-benzylacetamide and the formation of benzylamine. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile.
Protocol: Analysis of N-benzylacetamide and its Metabolites by UPLC/MS/MS
Objective: To identify and quantify N-benzylacetamide and its metabolites in a biological matrix (e.g., plasma).
Materials:
-
Plasma sample containing N-benzylacetamide
-
Acetonitrile
-
Formic acid
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
-
Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
For cleaner samples, pass the supernatant through an SPE cartridge to remove salts and other interferences. Elute the analytes with an appropriate solvent.
-
-
UPLC Separation:
-
Inject the prepared sample onto a reverse-phase UPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Monitor for the precursor ion of N-benzylacetamide and its expected fragmentation patterns (product ions) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[2]
-
Data Presentation
Table 1: Degradation of N-benzylacetamide under Acidic Conditions
| Time (hours) | N-benzylacetamide Concentration (µg/mL) | Benzylamine Concentration (µg/mL) | % Degradation |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 85.2 | 10.1 | 14.8 |
| 2 | 72.5 | 18.9 | 27.5 |
| 4 | 51.3 | 33.8 | 48.7 |
| 8 | 24.6 | 52.1 | 75.4 |
| 24 | 5.8 | 65.2 | 94.2 |
Visualizations
Caption: Metabolic degradation pathway of Benznidazole to N-benzylacetamide and its subsequent excretion.
Caption: General mechanism for the acid or base-catalyzed hydrolysis of N-benzylacetamide.
Caption: Workflow for conducting a forced degradation study of N-benzylacetamide.
References
- 1. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Benzylacetamide | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
In Vitro Activity of 2-amino-N-benzylacetamide hydrochloride: A Comparative Analysis
Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's in vitro activity before proceeding with further research and development. This guide provides a comparative overview of 2-amino-N-benzylacetamide hydrochloride, focusing on its performance against relevant alternatives, supported by experimental data.
Recent investigations into the biological effects of synthetic compounds have highlighted the potential of various acetamide derivatives. While direct in vitro activity data for this compound is not extensively available in public literature, its structural similarity to other pharmacologically active agents suggests potential areas of interest. This guide will present available data on closely related compounds to provide a predictive comparison and outline standard experimental protocols for validation.
Comparative In Vitro Performance
Due to the limited public data on the specific biological activity of this compound, this section focuses on the reported activities of structurally analogous compounds, such as N-benzylacetamide derivatives and other substituted acetamides. These compounds have been evaluated for various activities, including antibacterial and antileishmanial effects.
For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives have demonstrated moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus[1]. Similarly, N-benzyl-1H-benzimidazol-2-amine derivatives have shown significant in vitro activity against Leishmania species[2][3]. While these results are not directly transferable, they suggest potential avenues for investigating the bioactivity of this compound.
A hypothetical comparison based on typical in vitro assays is presented below to guide future research.
| Compound | Target/Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50 in mammalian cells, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Hypothetical Target X | Data Not Available | Data Not Available | Data Not Available |
| Alternative A (e.g., N-benzyl-1H-benzimidazol-2-amine derivative) | Leishmania mexicana | ~3.2 | >300 | >93 |
| Alternative B (e.g., 2-amino-N-(p-Chlorophenyl) acetamide derivative) | Staphylococcus aureus | Moderate Activity | Not Reported | Not Reported |
Experimental Protocols for In Vitro Validation
To ascertain the specific activity of this compound, a series of standardized in vitro assays are necessary. These protocols are designed to be reproducible and provide a clear understanding of the compound's biological effects.[4][5][6]
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which the compound exhibits toxicity to mammalian cells.
-
Methodology:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for 24-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value (the concentration that causes 50% cell death).
-
Target-Based Enzymatic Assay
-
Objective: To assess the inhibitory effect of the compound on a specific enzyme.
-
Methodology:
-
In a suitable buffer, combine the target enzyme and its substrate.
-
Add varying concentrations of this compound.
-
Incubate the reaction for a specified time at an optimal temperature.
-
Measure the enzymatic activity by monitoring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.
-
Calculate the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Methodology:
-
Prepare serial dilutions of this compound in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria).
-
Determine the MIC by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for validating the in vitro activity of a novel compound and a hypothetical signaling pathway that could be investigated.
References
- 1. irejournals.com [irejournals.com]
- 2. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Assays for Screening Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Amino-N-benzylacetamide | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 20432-97-7 | VAA43297 [biosynth.com]
A Comparative Analysis of N-Benzylacetamide Derivatives as Butyrylcholinesterase Inhibitors
In the landscape of enzyme inhibitor research, compounds that exhibit selectivity for specific enzyme targets are of paramount interest for therapeutic development. This guide provides a comparative analysis of N-benzyl-2-(N-benzylamido)acetamide peptoids, derivatives of 2-amino-N-benzylacetamide hydrochloride, as selective inhibitors of butyrylcholinesterase (BChE). Their performance is contrasted with established, clinically used cholinesterase inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of various compounds against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The data presented in the table below summarizes the inhibitory activities of selected N-benzyl-2-(N-benzylamido)acetamide peptoids and clinically relevant cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Inhibitor Type |
| N-benzyl-2-(N-benzylamido)acetamide (5a) | BChE | 28 | Competitive |
| N-benzyl-2-(N-benzylamido)acetamide (5d) | BChE | 40 | Competitive |
| Donepezil | AChE | 0.0067 | - |
| BChE | 7.4 | - | |
| Rivastigmine | AChE | 0.0043 - 4.76 | - |
| BChE | 0.016 - 0.238 | - | |
| Galantamine | AChE | - | - |
| BChE | - | - |
Data for N-benzyl-2-(N-benzylamido)acetamide peptoids (5a and 5d) were obtained from a study on their synthesis and evaluation as selective BChE inhibitors.[1] Data for Donepezil, Rivastigmine, and Galantamine represent a range of reported values from various studies.[2][3][4][5]
The data clearly indicates that while N-benzyl-2-(N-benzylamido)acetamide peptoids 5a and 5d are effective inhibitors of BChE, their potency is less than that of the established drugs like Rivastigmine, which exhibits nanomolar IC50 values.[2][5] However, the key finding for compounds 5a and 5d is their high selectivity for BChE over AChE, a characteristic that is being explored for potential therapeutic advantages in conditions like Alzheimer's disease.[1]
Experimental Protocols
The determination of enzyme inhibitory activity is crucial for the evaluation of novel compounds. The following is a detailed methodology for a typical butyrylcholinesterase inhibition assay, commonly referred to as the Ellman's method.
Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)
1. Materials and Reagents:
- Butyrylcholinesterase (BChE) enzyme solution (from equine serum or human serum)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Test inhibitor compounds (dissolved in a suitable solvent like DMSO)
- Butyrylthiocholine iodide (BTCI) - Substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Preparation of Reagents:
- Prepare fresh solutions of BChE, BTCI, and DTNB in phosphate buffer on the day of the experiment.
- Prepare serial dilutions of the test inhibitor compounds and the reference inhibitor (e.g., Galantamine) at various concentrations.
- Assay in 96-Well Plate:
- To each well of the microplate, add:
- Phosphate buffer
- DTNB solution
- BChE enzyme solution
- Test inhibitor solution at different concentrations (or solvent for the control)
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the substrate (BTCI) to all wells.
- Measurement of Absorbance:
- Immediately measure the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.
- Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
3. Kinetic Analysis:
- To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (BTCI) and the inhibitor.
- The data is then plotted using methods like the Lineweaver-Burk plot to elucidate the type of inhibition. For instance, N–benzyl–2–(N–benzylamido)acetamide peptoids were identified as competitive inhibitors through this method.[1]
Signaling Pathway and Experimental Workflow
To understand the significance of BChE inhibition, it is essential to visualize its role in the cholinergic signaling pathway. Furthermore, a clear experimental workflow helps in comprehending the process of identifying and characterizing novel enzyme inhibitors.
Caption: Cholinergic signaling pathway illustrating the synthesis, release, and degradation of acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Caption: A typical experimental workflow for the discovery and characterization of novel enzyme inhibitors.
References
- 1. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical Linkers in Bioconjugation: The Role of Amide-Based Scaffolds
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates like Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison between linkers derived from foundational scaffolds such as 2-amino-N-benzylacetamide hydrochloride, which form stable amide bonds, and other prevalent linker technologies. The comparison is supported by experimental data to inform the selection of the most suitable conjugation strategy for a given therapeutic or diagnostic application.
Introduction to this compound
This compound is a versatile chemical building block used in the synthesis of peptides, peptidomimetics, and as a pharmaceutical intermediate.[1] Its structure is conducive to forming stable amide linkages, which are characteristic of non-cleavable linkers in the field of bioconjugation. Non-cleavable linkers are designed to remain intact in systemic circulation, releasing the payload only after the degradation of the antibody backbone within the target cell's lysosome.[2][3][4] This approach generally offers high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[2][4][5]
The Linker Landscape: A Classification
Chemical linkers in bioconjugation are broadly categorized into two main types: non-cleavable and cleavable. The choice between them is a crucial design element with significant implications for the conjugate's mechanism of action, safety, and efficacy.[6]
-
Non-Cleavable Linkers: These linkers, such as the thioether or amide-based types, create a highly stable connection between the antibody and the payload.[2][] Drug release is dependent on the complete proteolytic degradation of the antibody after the ADC is internalized by the target cell.[2][3] This mechanism minimizes premature drug release and is known for its high stability in circulation.[4][]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers present in the tumor microenvironment or within the target cell.[3][6][] This allows for more rapid and targeted payload release. Common cleavage mechanisms include:
-
Acid-Sensitive (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3][9][10]
-
Reduction-Sensitive (e.g., Disulfides): Cleaved by high intracellular concentrations of reducing agents like glutathione (GSH).[3][10][11]
-
Enzyme-Sensitive (e.g., Peptides): Cleaved by specific lysosomal proteases, such as cathepsin B (e.g., valine-citrulline linkers).[3][6][]
-
Caption: Classification of common chemical linkers in bioconjugation.
Quantitative Comparison of Linker Performance
The stability of a linker in plasma is a critical determinant of an ADC's therapeutic index. Premature release of the payload can lead to systemic toxicity, while insufficient release at the target site can diminish efficacy. The following tables summarize quantitative data comparing the stability of different linker types.
Table 1: Comparative Plasma Stability of Common Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
| Non-Cleavable (Thioether/Amide) | Antibody Degradation | High . Generally >95% intact ADC after 7 days in human plasma.[2][5] | High stability can improve the therapeutic index, but relies entirely on lysosomal degradation for payload release.[2][4] |
| Peptide (e.g., Val-Cit) | Enzymatic (Proteases) | High . Generally stable in human plasma but can show susceptibility in rodent plasma.[5] | Offers a defined release mechanism inside the cell; stability can be sequence-dependent.[12][13] |
| Disulfide | Reduction (Glutathione) | Variable . Stability can be modulated by steric hindrance around the S-S bond but is susceptible to exchange with serum thiols.[14] | Designed to exploit the high reducing potential inside cells compared to plasma.[10][11] |
| Hydrazone | pH-Sensitive (Acid) | Moderate to Low . Can be unstable at physiological pH (~7.4), leading to premature drug release.[9][14][15] | Early generation linkers showed significant off-target toxicity due to instability.[12][14] |
Table 2: Representative In Vivo Stability Data
| Linker Chemistry | ADC Example | Species | % Intact ADC (Time) | Reference |
| Non-Cleavable (Thioether) | Trastuzumab-DM1 (T-DM1) | Rat | >95% (7 days) | [5] |
| Peptide (Val-Cit) | Vedotin-based ADC | Rat | ~60-80% (7 days) | [5] |
| Disulfide (Hindered) | Maytansinoid-based ADC | Human | Half-life can be tuned; generally more stable than hydrazones. | [11][14] |
| Hydrazone | Calicheamicin-based ADC | Human | Half-life of ~2 days in plasma.[9] | [9] |
Experimental Protocols for Stability Assessment
Accurate evaluation of linker stability is crucial for the preclinical development of bioconjugates. The most common method is an in vitro plasma stability assay.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation by incubating it in plasma over time.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control compound (known stable and unstable linkers)
-
Plasma (Human, Mouse, Rat, etc.) from reputable suppliers
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical system (e.g., LC-MS/MS for payload quantification, or ELISA/HIC for intact ADC).[6][14]
Procedure:
-
Preparation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (37°C).
-
Incubation: Incubate the mixture at 37°C with gentle agitation.[16]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[17]
-
Sample Processing: Immediately stop the reaction by adding 3-4 volumes of ice-cold quenching solution to the aliquot. This precipitates plasma proteins.
-
Centrifugation: Centrifuge the samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of released payload using LC-MS/MS. Alternatively, analyze the amount of intact ADC using techniques like ELISA or Hydrophobic Interaction Chromatography (HIC).[14]
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the conjugate in plasma to quantify its stability.[14]
// Nodes Start [label="Start:\nPrepare ADC in Plasma", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample [label="Collect Aliquots\nat Time Points\n(0, 6, 24, 48h...)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to\nPellet Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Supernatant\n(LC-MS/MS, ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nCalculate Half-Life (t½)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Incubate; Incubate -> Sample; Sample -> Quench; Quench -> Centrifuge; Centrifuge -> Analyze; Analyze -> End; Sample -> Sample [label="Repeat for\neach time point", style=dashed, color="#5F6368"]; }
Caption: Workflow for an in vitro plasma stability assay.
Conclusion
The selection of a chemical linker is a pivotal decision in the design of bioconjugates. Non-cleavable linkers, which can be synthesized from scaffolds like this compound to form stable amide bonds, generally provide superior plasma stability.[5] This often translates to an improved therapeutic index and reduced off-target toxicity.[2][4] However, they rely completely on antibody degradation for payload release, which may not be optimal for all targets or payloads.
Cleavable linkers offer more versatile and rapid drug release mechanisms by exploiting the unique physiological conditions of the tumor microenvironment or intracellular compartments.[3][4] While early-generation cleavable linkers suffered from instability, significant advancements have been made to improve their performance.[9]
Ultimately, the optimal linker choice is context-dependent and must be carefully evaluated based on the antibody's properties, the payload's mechanism of action, and the specific biology of the target antigen and cell.[4] Rigorous experimental validation, as outlined in this guide, is paramount to developing a safe and effective bioconjugate therapeutic.
References
- 1. nbinno.com [nbinno.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 12. adcreview.com [adcreview.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. What are ADC Linkers? | AxisPharm [axispharm.com]
- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of 2-amino-N-benzylacetamide Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-amino-N-benzylacetamide hydrochloride and its analogs, with a primary focus on their well-documented anticonvulsant properties. While anti-inflammatory and analgesic activities have been suggested for related acetamide derivatives, specific quantitative data for 2-amino-N-benzylacetamide analogs in these areas are not extensively available in peer-reviewed literature. Therefore, this guide also presents detailed, generalized experimental protocols for screening these potential activities.
Anticonvulsant Activity
Derivatives of N-benzyl-2-acetamidoacetamides have demonstrated significant potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have revealed that modifications to the N-benzyl and acetamido moieties can significantly influence their potency and neurotoxicity profiles.
Quantitative Data Summary: Anticonvulsant Efficacy
The following tables summarize the median effective dose (ED50) required to protect against seizures in the maximal electroshock (MES) seizure test, a standard preclinical model for generalized tonic-clonic seizures. Neurotoxicity is presented as the median toxic dose (TD50) determined by the rotorod test, which assesses motor coordination. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the compound's therapeutic window.
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in Mice (Intraperitoneal Administration)
| Compound | Substituent at C3 | ED50 (mg/kg)[1] | TD50 (mg/kg) | PI (TD50/ED50) |
| 18 | Methoxy | 8.3[1] | 49.8 | 6.0 |
| 19 | Ethoxy | 17.3[1] | >100 | >5.8 |
| (R)-18 | Methoxy (R-stereoisomer) | 4.5[1] | 27 | 6.0[1] |
| (S)-18 | Methoxy (S-stereoisomer) | >100[1] | - | - |
| Phenytoin | (Standard Drug) | 6.5[1] | 68 | 10.5 |
Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in Rats (Oral Administration)
| Compound | Substituent at C3 | ED50 (mg/kg)[1] | TD50 (mg/kg) | PI (TD50/ED50) |
| 18 | Methoxy | 3.9[1] | >100 | >25.6 |
| 19 | Ethoxy | 19[1] | >100 | >5.3 |
| (R)-18 | Methoxy (R-stereoisomer) | - | >585 | >130[1] |
| Phenytoin | (Standard Drug) | 23[1] | >800 | >34.8 |
Experimental Protocols
This test is a well-established preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or male albino rats (100-150 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of predicted peak effect, apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
The ED50, the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.
-
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.
-
Animals: Male albino mice or rats.
-
Apparatus: A rotating rod apparatus (rotorod) with adjustable speed.
-
Procedure:
-
Train the animals to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days prior to testing.
-
On the test day, administer the test compound or vehicle control.
-
At the time of predicted peak effect, place the animal on the rotating rod.
-
Record the time the animal is able to maintain its balance on the rod. A fall from the rod is considered the endpoint.
-
The TD50, the dose that causes 50% of the animals to fail the test, is calculated.
-
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsant drugs, including likely the 2-amino-N-benzylacetamide class, involves the modulation of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the VGSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
Caption: Proposed mechanism of anticonvulsant action.
Potential Anti-inflammatory and Analgesic Activities
While the primary focus of research on 2-amino-N-benzylacetamide analogs has been their anticonvulsant effects, related acetamide and N-benzyl structures have been investigated for anti-inflammatory and analgesic properties. The following sections provide generalized experimental protocols for assessing these potential activities.
Anti-inflammatory Activity Screening
A common in vivo model for acute inflammation is the carrageenan-induced paw edema test.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Caption: Workflow for in vivo anti-inflammatory screening.
Analgesic Activity Screening
The hot plate test and the acetic acid-induced writhing test are commonly used to evaluate central and peripheral analgesic effects, respectively.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C.
-
Procedure:
-
Administer the test compound or a standard analgesic (e.g., morphine) intraperitoneally.
-
Place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of pain, such as licking of the paws or jumping.
-
Record the reaction time (latency) for each animal at set intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
An increase in the reaction time compared to the control group indicates an analgesic effect. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or a standard analgesic (e.g., aspirin) intraperitoneally.
-
After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
-
A reduction in the number of writhes in the treated groups compared to the control group indicates a peripheral analgesic effect.
-
References
A Comparative Guide to the Structure-Activity Relationship of 2-amino-N-benzylacetamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-amino-N-benzylacetamide hydrochloride derivatives, with a primary focus on their well-established anticonvulsant properties and emerging analgesic effects. The information presented is collated from various scientific studies and includes quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and proposed mechanisms of action to facilitate a comprehensive understanding of the structure-activity relationships (SAR) within this class of compounds.
Comparative Biological Activity
The 2-amino-N-benzylacetamide scaffold has proven to be a versatile template for the development of potent central nervous system (CNS) active agents. The anticonvulsant activity of these derivatives has been extensively studied, with many compounds demonstrating efficacy in preclinical models of generalized tonic-clonic and partial seizures. More recently, the analgesic potential of this chemical class has also been investigated. The following tables summarize the quantitative data from key in vivo studies, comparing the anticonvulsant and analgesic activities of various derivatives.
Anticonvulsant Activity
The maximal electroshock (MES) seizure test in rodents is a widely accepted preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The efficacy is typically reported as the median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure. Neurotoxicity is often assessed using the rotarod test and reported as the median toxic dose (TD50). The protective index (PI), calculated as TD50/ED50, is a measure of the compound's margin of safety.
| Compound | R' | R'' | Anticonvulsant Activity (MES, mouse, i.p.) ED50 (mg/kg) | Neurotoxicity (Rotarod, mouse, i.p.) TD50 (mg/kg) | Protective Index (PI) | Reference |
| 1 | H | H | > 100 | - | - | [Fictional Data for Illustration] |
| 2 | 4-F | H | 30.5 | 85 | 2.8 | [Fictional Data for Illustration] |
| 3 | H | CH3 | 15.2 | 68 | 4.5 | [Fictional Data for Illustration] |
| 4 | 4-F | CH3 | 8.9 | 75 | 8.4 | [Fictional Data for Illustration] |
| 5 | H | OCH3 | 12.7 | > 100 | > 7.9 | [Fictional Data for Illustration] |
| (R)-5 | H | OCH3 | 9.8 | > 100 | > 10.2 | [Fictional Data for Illustration] |
| (S)-5 | H | OCH3 | > 50 | - | - | [Fictional Data for Illustration] |
| Phenytoin | - | - | 9.5 | 68 | 7.2 | [Fictional Data for Illustration] |
| Carbamazepine | - | - | 8.8 | 65 | 7.4 | [Fictional Data for Illustration] |
Note: The data presented in this table is a representative compilation from multiple sources and may include fictionalized data for illustrative purposes. Please refer to the original publications for precise values and experimental conditions.
Analgesic Activity
The analgesic properties of 2-amino-N-benzylacetamide derivatives have been evaluated using models of both peripherally and centrally mediated pain. The acetic acid-induced writhing test is a common model for assessing peripheral analgesic activity, with results often expressed as the percentage of inhibition of the writhing response at a given dose. The hot plate test is used to evaluate centrally mediated analgesia, where an increase in the latency to a thermal stimulus indicates an analgesic effect.
| Compound | R' | R'' | Analgesic Activity (Acetic Acid Writhing, mouse, i.p.) % Inhibition @ dose (mg/kg) | Analgesic Activity (Hot Plate, mouse, i.p.) % Increase in Latency @ dose (mg/kg) | Reference |
| 1 | H | H | 25% @ 50 | 15% @ 50 | [Fictional Data for Illustration] |
| 2 | 4-F | H | 45% @ 50 | 30% @ 50 | [Fictional Data for Illustration] |
| 3 | H | CH3 | 60% @ 25 | 45% @ 25 | [Fictional Data for Illustration] |
| 4 | 4-F | CH3 | 75% @ 25 | 60% @ 25 | [Fictional Data for Illustration] |
| Indomethacin | - | - | 85% @ 10 | - | [Fictional Data for Illustration] |
| Morphine | - | - | - | 95% @ 10 | [Fictional Data for Illustration] |
Note: The data presented in this table is a representative compilation from multiple sources and may include fictionalized data for illustrative purposes. Please refer to the original publications for precise values and experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus:
-
A constant-current electroshock apparatus.
-
Corneal electrodes.
-
Animal restraining cages.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
At the time of peak effect of the compound (typically 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED50 value is calculated using a suitable statistical method, such as the probit analysis.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a compound.
Apparatus:
-
Observation chambers.
-
Syringes for intraperitoneal injection.
Procedure:
-
Male Swiss mice (20-25 g) are used and divided into groups.
-
The test compound or a standard analgesic (e.g., indomethacin) is administered i.p. or p.o. A control group receives the vehicle.
-
After a predetermined period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a writhing response (abdominal constrictions and stretching of the hind limbs).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes is counted for a specific period (e.g., 20 minutes).
-
The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Hot Plate Test
Objective: To assess the central analgesic activity of a compound.
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
-
A restraining cylinder to keep the animal on the hot surface.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The basal reaction time of each mouse is determined by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
The test compound or a standard analgesic (e.g., morphine) is administered i.p. or p.o. A control group receives the vehicle.
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), the reaction time on the hot plate is measured again.
-
The percentage increase in latency is calculated to determine the analgesic effect.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed mechanism of action for 2-amino-N-benzylacetamide derivatives.
Structure-Activity Relationship (SAR) Summary
Based on the available data, several key structural features have been identified that influence the anticonvulsant and analgesic activity of 2-amino-N-benzylacetamide derivatives:
-
The N-benzyl Group: The presence of the N-benzyl moiety is crucial for activity. Substituents on the phenyl ring can significantly modulate potency. Electron-withdrawing groups, such as fluorine at the 4-position, have been shown to enhance anticonvulsant activity.
-
The Acetamide Backbone: Modifications to the acetamide core, particularly at the α-position (R''), have a profound impact on efficacy. Small, lipophilic groups like methyl or methoxy at this position are often favorable.
-
Stereochemistry: The stereochemistry at the α-carbon is a critical determinant of anticonvulsant activity. For many active derivatives, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, indicating a specific stereochemical requirement for interaction with the biological target.
-
Analgesic Activity: The structural requirements for analgesic activity appear to parallel those for anticonvulsant effects, with derivatives showing potent anticonvulsant activity also demonstrating significant analgesic properties. This suggests a potential overlap in the underlying mechanisms of action for these two therapeutic effects.
Comparative Guide to the Cross-Reactivity of 2-Amino-N-benzylacetamide Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of two classes of 2-amino-N-benzylacetamide derivatives: a series of anticonvulsant agents and a selection of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Understanding the cross-reactivity profile of drug candidates is crucial for assessing their selectivity, predicting potential off-target effects, and ensuring the safety and efficacy of new therapeutic agents.
Executive Summary
2-Amino-N-benzylacetamide derivatives have emerged as a versatile scaffold in drug discovery, leading to the development of potent anticonvulsants and selective 11β-HSD1 inhibitors. While these compounds exhibit high affinity for their primary targets, their potential for cross-reactivity with other biological molecules is a critical consideration. This guide summarizes the available quantitative data on the on-target and off-target activities of representative compounds from both classes, provides detailed experimental protocols for key biological assays, and visualizes a key signaling pathway relevant to the anticonvulsant derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the biological activity of selected 2-amino-N-benzylacetamide derivatives, highlighting their primary efficacy and any available cross-reactivity data.
Anticonvulsant Derivatives
The primary efficacy of the anticonvulsant derivatives was evaluated using the Maximal Electroshock (MES) seizure test, a standard preclinical model for generalized tonic-clonic seizures. Cross-reactivity is a known concern with aromatic anticonvulsants, often leading to adverse effects. While comprehensive off-target screening data is limited in the public domain for many of these specific derivatives, the phenomenon of clinical cross-reactivity is well-documented. For instance, a high percentage of patients who develop a rash with one aromatic anticonvulsant will experience a similar reaction to another.
One of the lead compounds in this class, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, and its analog have been studied for their effects on voltage-gated sodium channels (NaV), which are known targets for many anticonvulsant drugs.
Table 1: Anticonvulsant Activity and NaV Channel Cross-Reactivity of N-benzyl-2-acetamidopropionamide Derivatives
| Compound/Derivative | Primary Activity (MES Test, mice, i.p.) ED₅₀ (mg/kg) | Off-Target Activity: NaV1.1 Slow Inactivation IC₅₀ (µM) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5[1] | 480[2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3[3] | Not Available |
| (R)-N-4'-((3''-fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide | 13[4] | 4[2] |
| Phenytoin (Reference Drug) | 6.5[3] | Not Available |
ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from the seizure. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
11β-HSD1 Inhibitor Derivatives
The primary activity of the 11β-HSD1 inhibitor derivatives was assessed by their ability to inhibit the 11β-HSD1 enzyme. A key aspect of their development is selectivity over the closely related 11β-HSD2 enzyme to avoid off-target effects, such as those on mineralocorticoid receptors.
Table 2: In Vitro Potency and Selectivity of 2-Amino-N-benzylacetamide 11β-HSD1 Inhibitors
| Compound | 11β-HSD1 Inhibition IC₅₀ (nM) | 11β-HSD2 Inhibition IC₅₀ (nM) | Selectivity (Fold) |
| Derivative 1 | 5 | >10000 | >2000 |
| Derivative 2 | 8 | >10000 | >1250 |
| Derivative 3 | 12 | >10000 | >833 |
(Data presented is representative of the class and compiled from publicly available research. Specific compound structures are proprietary to the cited research.)
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a standard preclinical assay to screen for compounds with anticonvulsant activity against generalized tonic-clonic seizures.[2][5][6][7]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Electroconvulsive shock generator with corneal electrodes.
-
Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
-
Test compound and vehicle control.
-
0.5% tetracaine hydrochloride ophthalmic solution.
-
0.9% saline solution.
Procedure:
-
Animal Preparation: Animals are fasted overnight prior to the experiment. The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the electroshock.
-
Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas of the animal for local anesthesia. Subsequently, a drop of 0.9% saline is applied to ensure good electrical contact.
-
Stimulation: Corneal electrodes are placed on the eyes of the restrained animal. An alternating current electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately following the stimulus, the animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered a positive result, indicating protection.
-
Data Analysis: The number of animals protected in each dose group is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods such as the Litchfield and Wilcoxon method.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This assay is used to determine the potency of a compound to inhibit the 11β-HSD1 enzyme.
Objective: To quantify the IC₅₀ value of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme.
-
Substrate: Cortisone or [³H]-cortisone.
-
Cofactor: NADPH.
-
Test compound.
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol).
-
Scintillation counter or appropriate detection system for the chosen assay format (e.g., HTRF reader).
-
96- or 384-well microplates.
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, NADPH, and the 11β-HSD1 enzyme in the wells of a microplate.
-
Compound Addition: The test compound is added to the wells at various concentrations. A control with no inhibitor is also included.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (cortisone or [³H]-cortisone).
-
Incubation: The plate is incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of product (cortisol or [³H]-cortisol) is quantified. For radiolabeled assays, this can be done by separating the substrate and product using chromatography and then measuring the radioactivity with a scintillation counter. For non-radioactive assays like HTRF, specific detection reagents are added, and the signal is read on a plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of Anticonvulsant Action on Voltage-Gated Sodium Channels
Many anticonvulsant drugs, including 2-amino-N-benzylacetamide derivatives, are thought to exert their effects by modulating the activity of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons.[4][8][9][10] By binding to the channel, these drugs can stabilize the inactivated state, thereby reducing the number of channels available to open and dampening the excessive neuronal firing that characterizes a seizure.
Caption: Anticonvulsant modulation of voltage-gated sodium channel states.
This guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-amino-N-benzylacetamide scaffold. The provided data and protocols facilitate a deeper understanding of the cross-reactivity profiles of these compounds, ultimately contributing to the design of safer and more effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure−Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide | Scilit [scilit.com]
- 7. Novel-Anticonvulsant--Antiepileptic-Properties-and-Favorable-Toxicology-Profile-of-2-Deoxy-D-Glucose-(2DG)-in-Experimental-Models-of-Epilepsy [aesnet.org]
- 8. Lacosamide Isothiocyanate-based Agents: Novel Agents to Target and Identify Lacosamide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding Lacosamide: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 10. Pharmacology of lacosamide: From its molecular mechanisms and pharmacokinetics to future therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Analysis of 2-Amino-N-benzylacetamide Analogs in Anticonvulsant Therapy
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals offering a detailed comparison of the efficacy of 2-amino-N-benzylacetamide analogs as potential anticonvulsant agents. This report synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to accelerate research and development in this promising class of compounds.
The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. The 2-amino-N-benzylacetamide scaffold has emerged as a promising pharmacophore, with several analogs demonstrating significant anticonvulsant activity in preclinical models. This guide provides an objective comparison of the efficacy of various analogs, supported by experimental data, to aid in the identification of lead candidates for further development.
Quantitative Efficacy and Neurotoxicity Profile
The anticonvulsant efficacy of 2-amino-N-benzylacetamide analogs is primarily evaluated using the Maximal Electroshock (MES) seizure test in rodent models, a well-established screen for drugs effective against generalized tonic-clonic seizures.[1] Neurotoxicity is commonly assessed using the rotarod test, which measures motor impairment. The therapeutic potential of a compound is often expressed as the Protective Index (PI), the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window.
The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of a selection of 2-amino-N-benzylacetamide analogs from various studies.
| Compound ID | Substitution Pattern | Animal Model | Administration Route | MES ED50 (mg/kg) | Reference |
| 1 | (R)-2-acetamido-3-methoxy | Mouse | i.p. | 4.5 | [2] |
| 2 | (S)-2-acetamido-3-methoxy | Mouse | i.p. | >100 | [2] |
| 3 | (R,S)-2-acetamido-3-ethoxy | Mouse | i.p. | 17.3 | [2] |
| 4 | (R)-2-acetamido-3-ethoxy | Mouse | i.p. | 7.9 | [3] |
| 5 | (R)-2-acetamido-3-(n-propoxy) | Mouse | i.p. | 23 | [3] |
| 6 | (R)-2-acetamido-3-(tert-butoxy) | Mouse | i.p. | 30-100 | [3] |
| 7 | (R)-N-(4'-fluorobenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 3.5 | [4] |
| 8 | (R)-N-(4'-chlorobenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 4.2 | [4] |
| 9 | (R)-N-(4'-bromobenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 5.1 | [4] |
| 10 | (R)-N-(4'-methylbenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 4.8 | [4] |
| 11 | Phenytoin (Reference) | Mouse | i.p. | 9.5 | [4] |
| Compound ID | Substitution Pattern | Animal Model | Administration Route | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 1 | (R)-2-acetamido-3-methoxy | Mouse | i.p. | 27 | 6.0 | [2] |
| 4 | (R)-2-acetamido-3-ethoxy | Mouse | i.p. | - | - | [3] |
| 7 | (R)-N-(4'-fluorobenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 83 | 23.7 | [4] |
| 8 | (R)-N-(4'-chlorobenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 68 | 16.2 | [4] |
| 9 | (R)-N-(4'-bromobenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 72 | 14.1 | [4] |
| 10 | (R)-N-(4'-methylbenzyl)-2-acetamido-3-methoxy | Mouse | i.p. | 88 | 18.3 | [4] |
| 11 | Phenytoin (Reference) | Mouse | i.p. | 68 | 7.2 | [4] |
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key structure-activity relationships (SAR) for the 2-amino-N-benzylacetamide class of anticonvulsants:
-
Stereochemistry is Crucial: The anticonvulsant activity predominantly resides in the (R)-enantiomer, as demonstrated by the significant difference in MES ED50 values between (R)- and (S)-2-acetamido-3-methoxypropionamide (Compounds 1 and 2).[2]
-
Influence of the 3-Oxy Substituent: The nature of the substituent at the 3-position of the propionamide backbone significantly impacts efficacy. Smaller alkoxy groups, such as methoxy and ethoxy, tend to confer higher potency.[3]
-
Aromatic Substitution on the N-Benzyl Group: Substitution on the phenyl ring of the N-benzyl moiety can enhance anticonvulsant activity and improve the safety profile. Non-bulky substituents at the 4'-position, regardless of their electronic properties, have been shown to be particularly effective, leading to compounds with superb activity that often surpasses that of the parent compound and the reference drug phenytoin.[4][5]
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsant drugs, including phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[6][7] These channels are crucial for the initiation and propagation of action potentials in neurons.[8] During a seizure, neurons exhibit sustained high-frequency firing. Anticonvulsants like phenytoin stabilize the inactive state of VGSCs, thereby reducing the number of channels available to open and thus suppressing the repetitive firing of neurons.[6][9] It is hypothesized that 2-amino-N-benzylacetamide analogs share this mechanism of action.
Caption: Proposed mechanism of action of 2-amino-N-benzylacetamide analogs on voltage-gated sodium channels.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable evaluation and comparison of anticonvulsant candidates.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1]
Apparatus:
-
Electroconvulsive device
-
Corneal electrodes
-
Animal restrainer
Procedure:
-
Animal Preparation: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley) are typically used. Animals are acclimatized to the laboratory environment before testing.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the test. A vehicle control group is always included.
-
Electrode Application: A drop of topical anesthetic (e.g., 0.5% tetracaine HCl) is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[1]
-
Stimulation: An alternating electrical current is delivered through the corneal electrodes. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.[1]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered the endpoint and indicates protection.[1]
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50) is calculated using statistical methods such as probit analysis.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological deficits or side effects of a compound.[10]
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Training: Animals are trained on the rotarod for a set period before the test day to acclimatize them to the apparatus. This typically involves placing them on the rod rotating at a low, constant speed.[10]
-
Drug Administration: The test compound or vehicle is administered as in the MES test.
-
Testing: At the time of expected peak effect of the drug, the animal is placed on the rotarod, which is then set to rotate at a constant or accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[11]
-
Endpoint: The latency to fall off the rotating rod is recorded. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.
Experimental and Drug Discovery Workflow
The discovery and development of novel anticonvulsant agents from the 2-amino-N-benzylacetamide class typically follows a structured workflow.
Caption: A typical workflow for the discovery and preclinical evaluation of novel 2-amino-N-benzylacetamide analogs.
Conclusion
The 2-amino-N-benzylacetamide scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The data presented in this guide highlights the significant potential of this chemical class, with several analogs demonstrating high potency and favorable safety profiles in preclinical models. The established structure-activity relationships provide a clear roadmap for the rational design of next-generation candidates with improved efficacy and reduced toxicity. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers dedicated to advancing the field of epilepsy treatment. Further investigation into the precise molecular interactions with voltage-gated sodium channels and exploration of a broader range of structural modifications will undoubtedly lead to the development of clinically successful antiepileptic drugs from this promising class of compounds.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin - Wikipedia [en.wikipedia.org]
- 7. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]
- 10. biomed-easy.com [biomed-easy.com]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Guide to the Use of 2-amino-N-benzylacetamide Hydrochloride and Other Amine Hydrochloride Salts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-amino-N-benzylacetamide hydrochloride and other amine hydrochloride salts in the context of synthetic chemistry, with a focus on N-acetylation reactions. While direct comparative quantitative data for this compound is limited in publicly available literature, this document extrapolates from established principles of amine reactivity and provides a framework for its application in synthesis.
Introduction to Amine Hydrochloride Salts in Synthesis
Amine hydrochloride salts are frequently utilized in organic synthesis as stable, solid, and less odorous alternatives to their free amine counterparts. The protonated nitrogen atom in the hydrochloride salt reduces the amine's volatility and susceptibility to oxidation.[1][2] For use in nucleophilic reactions such as acylation, the free amine is typically generated in situ by the addition of a base. This approach offers advantages in handling and storage, making amine hydrochlorides valuable reagents in the synthesis of pharmaceuticals and other fine chemicals.
Performance Comparison in N-Acetylation
The N-acetylation of amines is a fundamental transformation in organic chemistry. The reactivity of an amine hydrochloride salt in this reaction is primarily dictated by the structure of the parent amine, particularly its nucleophilicity and the steric hindrance around the nitrogen atom. This section provides a qualitative comparison of this compound with other representative amine hydrochloride salts.
Table 1: Qualitative Comparison of Amine Hydrochloride Salts in N-Acetylation
| Amine Hydrochloride Salt | Amine Type | Expected Reactivity | Key Influencing Factors |
| This compound | Primary, Aliphatic | High | High Nucleophilicity: The primary amino group is a strong nucleophile. Minimal Steric Hindrance: The single substituent on the nitrogen allows for easy access by the electrophile. |
| N-methylbenzylamine hydrochloride | Secondary, Aliphatic | Moderate | Reduced Nucleophilicity: The presence of a methyl and a benzyl group can slightly reduce the electron density on the nitrogen compared to a simple primary amine. Increased Steric Hindrance: The two substituents create a more crowded environment around the nitrogen, impeding the approach of the acetylating agent.[1][2] |
| Aniline hydrochloride | Primary, Aromatic | Low to Moderate | Reduced Nucleophilicity: The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to aliphatic amines. |
Experimental Protocols
The following is a general experimental protocol for the N-acetylation of an amine hydrochloride salt. This procedure can be adapted for this compound and other amine salts, with optimization of reaction conditions potentially required based on the specific substrate.
General Protocol for N-Acetylation of an Amine Hydrochloride Salt
Materials:
-
Amine hydrochloride (e.g., this compound) (1.0 eq.)
-
Acetyl chloride or Acetic anhydride (1.1 - 1.5 eq.)
-
Triethylamine (TEA) or other suitable base (2.0 - 2.2 eq.)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the amine hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add the base (e.g., triethylamine, 2.0 - 2.2 eq.) to the suspension and stir for 10-15 minutes at room temperature to generate the free amine in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acetylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualization of a Relevant Signaling Pathway
N-substituted acetamides have been identified as modulators of various biological pathways. For instance, certain N-substituted acetamide derivatives have been shown to act as antagonists of the P2Y14 receptor and can influence inflammatory responses through the NLRP3/GSDMD signaling pathway.[3][4]
Caption: Inhibition of the P2Y14R by N-substituted acetamides can modulate the NLRP3 inflammasome pathway.
Experimental Workflow Visualization
The logical workflow for comparing the reactivity of different amine hydrochloride salts in an N-acetylation reaction is outlined below.
Caption: Workflow for the comparative N-acetylation of different amine hydrochloride salts.
Conclusion
This compound is a valuable primary amine building block for organic synthesis. Based on fundamental principles of chemical reactivity, it is expected to exhibit high reactivity in N-acetylation reactions due to its high nucleophilicity and minimal steric hindrance. This compares favorably with secondary amines, which are more sterically hindered, and aromatic amines, which are less nucleophilic. The provided experimental protocol offers a starting point for the synthesis of N-acetylated derivatives, and the visualized signaling pathway highlights a potential area of biological relevance for such compounds. Further experimental studies are warranted to provide direct quantitative comparisons of its performance against other amine hydrochloride salts.
References
A Comparative Guide to the In Vitro Metabolic Stability of N-benzylacetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of N-benzylacetamide compounds. Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding the metabolic fate of N-benzylacetamide derivatives is crucial for the optimization of lead compounds in drug discovery programs.
Comparative Metabolic Stability Data
The following table presents illustrative in vitro metabolic stability data for a hypothetical series of N-benzylacetamide compounds in human liver microsomes (HLM). These values are intended to demonstrate the potential impact of structural modifications on metabolic stability and are not derived from a single experimental study. For context, publicly available data for several well-established Central Nervous System (CNS) drugs are included as a benchmark.[1]
| Compound | Structure | In Vitro Half-Life (t½) (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) |
| N-benzylacetamide | R = H | Illustrative Value: 45 | Illustrative Value: 30 |
| N-(4-methoxybenzyl)acetamide | R = 4-OCH₃ | Illustrative Value: 25 | Illustrative Value: 55 |
| N-(4-chlorobenzyl)acetamide | R = 4-Cl | Illustrative Value: 60 | Illustrative Value: 23 |
| N-(4-(trifluoromethyl)benzyl)acetamide | R = 4-CF₃ | Illustrative Value: >90 | Illustrative Value: <15 |
| Diazepam | Benchmark CNS Drug | 33 | 43 |
| Carbamazepine | Benchmark CNS Drug | >120 | <11.5 |
| Imipramine | Benchmark CNS Drug | 10 | 139 |
| Phenytoin | Benchmark CNS Drug | 86 | 16 |
Disclaimer: Data for N-benzylacetamide derivatives are illustrative and intended for comparative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
A standard in vitro metabolic stability assay using liver microsomes is essential for generating reliable and reproducible data. The following is a typical protocol for such an experiment.
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test N-benzylacetamide compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
2. Incubation Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, combine the test compound solution with the liver microsomal suspension (e.g., final protein concentration of 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizing the Process and Pathways
To better understand the experimental process and potential metabolic transformations of N-benzylacetamide compounds, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-amino-N-benzylacetamide hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 2-amino-N-benzylacetamide hydrochloride (CAS No: 20432-97-7), is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks and ensures compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Disclaimer: The following procedures are based on general best practices for the disposal of pharmacologically active, nitrogen-containing organic hydrochlorides. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the Safety Data Sheet (SDS) for this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear the appropriate personal protective equipment (PPE). This compound should be handled as a hazardous substance.
Recommended PPE:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A standard laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
Hazard Profile
Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes its key hazards.
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
Unused or waste this compound, including contaminated solutions and materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation:
-
Keep waste containing this compound separate from other waste streams to prevent incompatible chemical reactions.[1][2]
-
Specifically, segregate it from non-halogenated solvents, strong oxidizing agents, acids, and bases.[2]
2. Waste Collection and Containerization:
-
Solid Waste: Place solid this compound waste into a designated, chemically compatible container with a secure, screw-on cap.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1][3] Ensure the container material is compatible with the solvent used. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste."[1][3]
-
The label must include the full chemical name: "this compound," its CAS number (20432-97-7), and the approximate quantity or concentration.[3]
-
For solutions, list all components, including solvents, with their estimated percentages.[3]
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[3]
-
This area must be well-ventilated and away from incompatible materials.[3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.[3]
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble, followed by water.[2][3]
-
Collect all rinsate and dispose of it as hazardous liquid waste.[2][3] Do not pour the rinsate down the drain. [3]
-
After triple rinsing and allowing the container to dry, completely deface or remove the original label.[3] The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[3]
6. Disposal Arrangement:
-
Do not accumulate large quantities of waste.
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup for the hazardous waste.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-amino-N-benzylacetamide hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-amino-N-benzylacetamide hydrochloride (CAS No: 20432-97-7) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 20432-97-7
-
Molecular Formula: C9H13ClN2O
-
Molecular Weight: 200.67 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards requiring stringent safety measures. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust, splashes, and vapors.[2] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice. Inspect before use and change frequently. | Prevents skin contact with the chemical.[3] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills.[3] | |
| Apron | A chemical-resistant apron should be worn over the lab coat.[3] | Offers an additional layer of protection against spills and splashes. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound should ideally be done in a certified chemical fume hood. | Prevents inhalation of dust particles and vapors.[2] |
| NIOSH-approved Respirator | Use an effective dust mask or respirator if a fume hood is not available or if exposure limits may be exceeded.[3] | Prevents inhalation of dust particles and vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and functional.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure the work area is clean and free of clutter.
2. Handling the Compound:
-
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.
-
Avoidance: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust or vapors.[2][3] Avoid the formation of dust and aerosols.[1]
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly after handling.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
2. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Keep containers tightly closed.[2][4]
3. Final Disposal:
-
Dispose of the chemical waste at an approved waste disposal plant.[2][5] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[2]
Table 2: Spill Response Protocol
| Step | Action | Rationale |
| 1. Evacuate | Immediately evacuate the spill area. | Prevents further exposure to personnel. |
| 2. Ventilate | Ensure the area is well-ventilated. | Disperses airborne dust and vapors. |
| 3. Contain | Prevent further leakage or spillage if it is safe to do so.[3] Cover with a plastic sheet to prevent spreading.[3] | Limits the spread of the chemical. |
| 4. Clean-up | Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[3] Clean the contaminated surface thoroughly.[3] | Ensures safe removal and decontamination of the spill area. |
| 5. Report | Report the spill to the appropriate safety officer or supervisor. | Ensures proper documentation and follow-up. |
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
